4,5-Ethylenedithio-1,3-dithiole-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIFRGVCYRUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326950 | |
| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59089-89-3 | |
| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS 59089-89-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS 59089-89-3), a sulfur-rich heterocyclic compound. It is a potent electron donor with significant applications in materials science, particularly in the field of organic electronics. This document delves into its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on its role in organic photovoltaics. Detailed experimental protocols for its synthesis and the fabrication of an organic solar cell are provided, alongside a discussion of its safety and handling.
Introduction
This compound, also known by its synonyms 5,6-Dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-thione, is a versatile molecule that has garnered considerable interest in the scientific community.[1] Its unique molecular structure, characterized by a fused dithiole and dithiin ring system, imparts valuable electronic properties, making it a powerful electron donor.[3] This characteristic is central to its utility in the development of novel organic materials with applications in organic solar cells, conductive polymers, and other electronic devices.[1][3] Beyond materials science, its reactivity and potential antioxidant properties suggest avenues for exploration in organic synthesis and medicinal chemistry.[3]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 59089-89-3 | [1] |
| Molecular Formula | C₅H₄S₅ | [1] |
| Molecular Weight | 224.39 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 123 - 127 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A representative synthetic protocol is detailed below.
Representative Synthesis Protocol
The synthesis of the parent dithiolene ligand, a precursor to the title compound, often starts from the reduction of carbon disulfide. A general and safe three-step reaction sequence starting from carbon disulfide can be adapted for the synthesis of related dithiole-2-thiones.[4] A crucial intermediate in many syntheses of dithiole-2-thiones is the zincate complex, bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which can be prepared from the reaction of the dithiolate with a zinc salt.[5]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: A single peak in the aliphatic region is expected for the four equivalent protons of the ethylene bridge (-S-CH₂-CH₂-S-).
-
¹³C-NMR: Signals corresponding to the thione carbon (C=S) would appear significantly downfield. Two other distinct signals for the carbons of the dithiole ring and the ethylene bridge would also be present. For similar dithiole-2-thione structures, the thione carbon signal can be observed around 180 ppm.[2]
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=S (thione) stretching are expected in the region of 1050-1250 cm⁻¹. C-S stretching vibrations would also be present.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is expected to show transitions associated with the π-system of the dithiole-2-thione core.
Reactivity and Chemical Properties
The chemistry of this compound is dominated by its electron-rich nature and the reactivity of the sulfur atoms.
Redox Behavior
As a potent electron donor, this compound readily participates in redox reactions.[3] This property is fundamental to its application in organic electronics, where it can form charge-transfer complexes with electron-accepting materials. Cyclic voltammetry is a key technique to probe its electrochemical behavior, revealing its oxidation potentials and the stability of the resulting radical cation.
Reactions
The thione group and the sulfur atoms in the rings are potential sites for chemical modification. For instance, the thione group can undergo reactions typical of thiocarbonyls. The dithiolene moiety can be a ligand for transition metals, forming coordination complexes with interesting electronic and magnetic properties.
Applications in Organic Electronics
The primary application of this compound is in the field of organic electronics, particularly in organic solar cells (OSCs).[1]
Role in Organic Solar Cells
In bulk heterojunction (BHJ) organic solar cells, an electron donor and an electron acceptor material are blended to form the active layer. Upon absorption of light, the donor material forms an exciton (a bound electron-hole pair). For efficient charge separation, the exciton must diffuse to the donor-acceptor interface where the electron is transferred to the acceptor and the hole remains on the donor. This compound and its derivatives serve as excellent electron donor materials in these devices.[1]
Representative Protocol for Organic Solar Cell Fabrication
The following is a generalized, step-by-step protocol for the fabrication of a bulk heterojunction organic solar cell, illustrating how a donor material like this compound would be incorporated.
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Generalized workflow for the fabrication of a bulk heterojunction organic solar cell.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface.
-
The substrates are then annealed on a hotplate to remove the solvent.
-
-
Active Layer Deposition:
-
A solution containing a blend of the electron donor (e.g., a derivative of this compound) and an electron acceptor (e.g., a fullerene derivative like PCBM) in a suitable organic solvent is prepared.
-
This blend is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox).
-
The film is then annealed to optimize its morphology for efficient charge separation and transport.
-
-
Cathode Deposition:
-
A low work function metal (e.g., calcium) followed by a more stable metal (e.g., aluminum) are thermally evaporated onto the active layer under high vacuum to form the cathode.
-
-
Encapsulation:
-
The completed device is encapsulated to protect the active layers from degradation by oxygen and moisture.
-
-
Characterization:
-
The performance of the solar cell is evaluated by measuring its current-voltage (J-V) characteristics under simulated solar illumination.
-
Safety and Handling
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[6] No hazard pictograms, signal words, or hazard statements are required.[6]
However, as with all chemicals, appropriate laboratory safety practices should be followed. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
This compound is a valuable building block in materials science, primarily due to its strong electron-donating properties. Its synthesis, while requiring multiple steps, yields a versatile compound with significant potential in the development of organic electronic devices, especially organic solar cells. Further research into its reactivity and the synthesis of novel derivatives could lead to the development of new materials with enhanced performance characteristics for a variety of applications.
References
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]
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MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 359. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Retrieved from [Link]
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Thieme. (2021, October 20). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Retrieved from [Link]
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ResearchGate. (2025, September 20). An Experimental and Theoretical Study of the Electronic Spectra of tetraethylammonium [tris(1,3-dithiole-2-thione-4,5-dithiolato)M] and tetraethylammonium [tris(1,3-dithiole-2-one-4,5-dithiolato)M], for M = Sn(IV). Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Retrieved from [Link]
-
MDPI. (n.d.). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Educations, 2(4), 36. Retrieved from [Link]
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An In-depth Technical Guide to the Electron Donor Properties of 4,5-Ethylenedithio-1,3-dithiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Ethylenedithio-1,3-dithiole-2-thione (EDT-DTT), a pivotal electron donor in the field of materials science. We will delve into its fundamental electronic properties, synthesis, and its role in the formation of highly conductive organic materials. This document will serve as a detailed resource, offering both theoretical insights and practical experimental protocols for researchers and professionals working in organic electronics and related fields. While its primary applications are in materials science, we will also briefly touch upon the antioxidant properties of related sulfur-containing heterocycles, a topic of interest for drug development professionals.
Introduction: The Significance of EDT-DTT in Organic Electronics
This compound, commonly abbreviated as EDT-DTT, is a sulfur-rich heterocyclic molecule that has garnered significant attention for its potent electron-donating capabilities.[1] Its molecular structure is characterized by a 1,3-dithiole-2-thione core fused with an ethylenedithio group. This unique arrangement of sulfur atoms plays a crucial role in its electronic properties, making it an excellent building block for novel organic conductors.[2]
The primary importance of EDT-DTT lies in its role as a key precursor to the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a molecule renowned for forming a variety of organic superconductors and metals.[1] Understanding the electron donor properties of EDT-DTT is therefore fundamental to the rational design and synthesis of new functional organic materials with tailored electronic characteristics.
This guide will provide a detailed exploration of the synthesis of EDT-DTT, its electrochemical behavior which quantifies its electron donor strength, and its ability to form charge-transfer complexes with various electron acceptors.
Molecular Structure and Physical Properties
The structural and physical properties of EDT-DTT are foundational to its function as an electron donor.
| Property | Value | Reference |
| Molecular Formula | C₅H₄S₅ | [1] |
| Molecular Weight | 224.4 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 123 - 127 °C | [2] |
| CAS Number | 59089-89-3 | [1] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Workflow for the synthesis of the zincate precursor.
Alkylation to this compound
The final step in the synthesis of EDT-DTT involves the alkylation of the zincate precursor with 1,2-dibromoethane. [3]This reaction proceeds smoothly at room temperature. [3] Experimental Protocol:
-
Reaction Setup: Dissolve the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate salt in acetone or tetrahydrofuran in a round-bottomed flask equipped with a magnetic stirrer.
-
Alkylation: To the stirred solution, add a stoichiometric amount of 1,2-dibromoethane.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound as a crystalline solid.
Electron Donor Properties: An Electrochemical Perspective
The ability of a molecule to donate electrons is quantified by its oxidation potential. Cyclic voltammetry (CV) is a powerful electrochemical technique used to measure these potentials. For an electron donor, a lower oxidation potential indicates a greater propensity to donate electrons.
The electron-donating nature of EDT-DTT arises from the high-lying Highest Occupied Molecular Orbital (HOMO), which is delocalized over the sulfur-rich π-system. Upon oxidation, a radical cation is formed, which can then participate in the formation of charge-transfer complexes.
Formation of Charge-Transfer Complexes
A hallmark of potent electron donors like EDT-DTT is their ability to form charge-transfer (CT) complexes with electron-accepting molecules. These complexes consist of segregated or mixed stacks of donor and acceptor molecules, where a partial or complete transfer of an electron occurs from the HOMO of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
Commonly used electron acceptors for forming CT complexes with sulfur-based donors include tetracyanoquinodimethane (TCNQ) and its fluorinated derivatives like F₄TCNQ. The degree of charge transfer and the solid-state packing of these complexes dictate their electronic properties, which can range from semiconducting to metallic.
The formation of these complexes can often be achieved by simple solution mixing of the donor and acceptor, leading to the precipitation of the CT salt, or by electrochemical crystallization techniques for growing high-quality single crystals suitable for conductivity measurements and structural analysis.
Sources
Introduction: The Significance of Tetrathiafulvalene and its Precursors
An In-Depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiole-2-thione as a Tetrathiafulvalene Precursor
This guide provides a comprehensive technical overview of this compound (EDT-DTT), a pivotal precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, particularly the widely studied bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of these versatile organosulfur compounds.
Tetrathiafulvalene (TTF) and its derivatives are a class of organic molecules that have garnered significant interest due to their exceptional electron-donating properties and the stability of their radical cation and dication states.[1][2] These characteristics make them fundamental building blocks in the field of molecular electronics, with applications ranging from organic conductors and superconductors to molecular switches and sensors.[3][4] The unique redox behavior of TTF arises from its planar, sulfur-rich heterocyclic structure, which allows for efficient charge delocalization.[3]
The synthesis of functionalized TTF derivatives often relies on the availability of high-purity precursors. Among these, this compound (EDT-DTT) stands out as a crucial intermediate for the preparation of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a molecule renowned for forming a variety of organic superconductors.[5][6] This guide will delve into the synthesis, characterization, and pivotal role of EDT-DTT in the journey towards advanced TTF-based materials.
Synthesis of the Precursor: this compound (EDT-DTT)
The synthesis of EDT-DTT is a multi-step process that requires careful control of reaction conditions to ensure a good yield and high purity of the final product. A common and cost-effective starting material for this synthesis is carbon disulfide (CS₂).[5][7] The overall synthetic strategy involves the formation of a dithiolate salt, which is then alkylated to introduce the ethylenedithio bridge.
Synthesis of the Key Intermediate: Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
A critical step in the synthesis of EDT-DTT from carbon disulfide is the preparation of a stable dithiolate precursor. A widely used method involves the formation of a zincate complex, which can be isolated as a stable salt.[5][8]
Experimental Protocol:
Caution: This procedure involves the use of highly flammable and toxic carbon disulfide, and sodium metal, which reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
An oven-dried 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet is assembled and flushed with dry nitrogen.
-
The flask is charged with 23.0 g (1.0 mol) of sodium shavings and placed in an ice-water bath.
-
Carbon disulfide (180 mL, 3.0 mol) is added to the flask via the dropping funnel.
-
Dimethylformamide (DMF, 200 mL) is then added dropwise over a period of several hours while maintaining a positive nitrogen pressure. The reaction mixture will gradually change color.
-
After the addition is complete, the reaction is stirred overnight at room temperature.
-
Any residual sodium metal is carefully quenched by the slow addition of methanol at a low temperature.
-
A degassed mixture of methanol and deionized water is added rapidly to the reaction mixture.
-
A solution of zinc chloride (ZnCl₂) in a mixture of concentrated aqueous ammonium hydroxide and methanol is then added.
-
Finally, a solution of tetraethylammonium bromide in deionized water is added dropwise with vigorous stirring over several hours.
-
The resulting red precipitate of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is collected by suction filtration, washed with deionized water, isopropyl alcohol, and diethyl ether, and then dried.[5]
Causality of Experimental Choices: The use of sodium metal to reduce carbon disulfide is a classic method for forming the 1,3-dithiole-2-thione-4,5-dithiolate dianion.[7] The subsequent addition of zinc chloride and tetraethylammonium bromide serves to precipitate the dithiolate as a stable, isolable zincate complex. This is a crucial purification step, as it allows for the removal of by-products and unreacted starting materials.[5]
Synthesis of this compound (EDT-DTT) from the Zincate Complex
The isolated zincate complex is then alkylated with 1,2-dibromoethane to yield EDT-DTT.[5]
Experimental Protocol:
-
The dried Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate is suspended in a suitable solvent such as acetone.
-
1,2-Dibromoethane is added to the suspension.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The crude product is obtained by removing the solvent under reduced pressure.
-
Purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and dichloromethane).[9][10][11][12]
Reaction Scheme for EDT-DTT Synthesis:
Caption: Synthesis pathway of EDT-DTT from carbon disulfide.
Conversion to Tetrathiafulvalene: The Phosphite-Mediated Coupling
The thione group (C=S) of EDT-DTT is the key functional group that enables its conversion into the central double bond of the TTF core. This transformation is most commonly achieved through a phosphite-mediated coupling reaction, typically using triethyl phosphite or trimethyl phosphite.[6]
Mechanism of the Phosphite-Mediated Coupling
The reaction between a 1,3-dithiole-2-thione and a trialkyl phosphite is a complex process involving desulfurization and dimerization. The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite, being nucleophilic, attacks the exocyclic sulfur atom of the thione group.[13][14]
-
Formation of a Phosphonium Intermediate: This attack leads to the formation of a transient phosphonium intermediate.
-
Desulfurization: The intermediate then collapses, with the thermodynamically favorable formation of a stable phosphoryl sulfide (P=S) bond, leading to the extrusion of the sulfur atom.[15][16]
-
Dimerization: The resulting reactive carbene or a related species then dimerizes to form the central carbon-carbon double bond of the tetrathiafulvalene core.
The use of trialkyl phosphites is crucial as they are effective desulfurizing agents due to the high P=S bond energy.[13]
Mechanism of Phosphite-Mediated Coupling:
Sources
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- 13. Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Organic Chemistry of 1,3-Dithiole-2-thione: A Comprehensive Technical Guide for Researchers
The 1,3-dithiole-2-thione core is a foundational sulfur-containing heterocycle that serves as a versatile building block in organic synthesis, most notably as a key precursor to the electronically significant tetrathiafulvalene (TTF) family of molecules. This guide provides an in-depth exploration of the principal synthetic routes to 1,3-dithiole-2-thiones and a detailed overview of their characteristic reactions, offering field-proven insights for researchers, scientists, and professionals in drug development.
Strategic Synthesis of the 1,3-Dithiole-2-thione Ring System
The construction of the 1,3-dithiole-2-thione framework can be broadly categorized into two highly effective strategies: synthesis from carbon disulfide with activated methylene compounds and synthesis via the reduction of carbon disulfide. The choice of method is often dictated by the desired substitution pattern on the dithiole ring and the scale of the reaction.
Synthesis from Carbon Disulfide and Active Methylene Compounds
A prevalent and versatile method for preparing 4,5-disubstituted-1,3-dithiole-2-thiones involves the reaction of a compound containing an active methylene group with carbon disulfide in the presence of a base. This approach allows for the introduction of a wide variety of functional groups at the 4 and 5 positions of the dithiole ring.
The underlying causality of this reaction lies in the nucleophilicity of the carbanion generated from the active methylene compound. The base deprotonates the acidic methylene protons, creating a potent nucleophile that readily attacks the electrophilic carbon of carbon disulfide. A subsequent intramolecular cyclization and elimination of a suitable leaving group leads to the formation of the stable 1,3-dithiole-2-thione ring.
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,3-dithiole-2-thiones
This protocol describes a general procedure for the synthesis of 1,3-dithiole-2-thiones from active methylene compounds.
Materials:
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Solvent (e.g., absolute ethanol, dimethylformamide)
-
Halogenating agent (e.g., iodine, bromine)
Procedure:
-
To a solution of the active methylene compound in the chosen solvent, add the base portion-wise at a controlled temperature (typically 0-10 °C) under an inert atmosphere.
-
After the base has been added, slowly add carbon disulfide to the reaction mixture, maintaining the temperature.
-
Stir the reaction mixture at room temperature for a specified period to allow for the formation of the dithiocarboxylate intermediate.
-
Introduce the halogenating agent to effect the oxidative cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution to remove excess halogen).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis via Reduction of Carbon Disulfide
An alternative and historically significant route to the parent 1,3-dithiole-2-thione-4,5-dithiolate, a key intermediate for many tetrathiafulvalene syntheses, involves the reduction of carbon disulfide with an alkali metal, such as sodium, in a polar aprotic solvent like dimethylformamide (DMF).[1] This reaction proceeds through a complex series of single-electron transfer steps, ultimately leading to the formation of the desired dianion.
The dianion, often referred to as dmit²⁻, is a versatile precursor that can be isolated as a salt, for example, with tetraethylammonium, to form a stable zincate complex.[2] This complex serves as a convenient and storable source of the 1,3-dithiole-2-thione-4,5-dithiolate for subsequent reactions.
Key Reactions of the 1,3-Dithiole-2-thione Core
The reactivity of 1,3-dithiole-2-thione is characterized by the interplay of its sulfur atoms, the thione group, and the electron-rich double bond. This section details some of the most synthetically useful transformations of this heterocycle.
Conversion to Tetrathiafulvalenes (TTFs)
The most prominent application of 1,3-dithiole-2-thiones is their conversion into tetrathiafulvalenes. This is typically achieved through a coupling reaction, often mediated by a phosphite, such as triethyl phosphite. The reaction proceeds via the formation of a carbene intermediate, which then dimerizes to form the central double bond of the TTF core.[1]
Experimental Protocol: Synthesis of a Tetrathiafulvalene Derivative
This protocol outlines the general procedure for the phosphite-mediated coupling of a 1,3-dithiole-2-thione to a tetrathiafulvalene.
Materials:
-
4,5-Disubstituted-1,3-dithiole-2-thione
-
Triethyl phosphite
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the 1,3-dithiole-2-thione in the solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the progress of the reaction by TLC. The reaction can be slow, sometimes requiring prolonged heating.
-
Upon completion, cool the reaction mixture to room temperature.
-
The TTF derivative, often being less soluble, may precipitate from the solution.
-
Collect the solid product by filtration and wash it with a suitable solvent to remove any unreacted starting material and phosphite byproducts.
-
Further purify the product by recrystallization or sublimation.
Cycloaddition Reactions
The double bond of the 1,3-dithiole-2-thione ring can participate in cycloaddition reactions, particularly with electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD). These reactions typically proceed as [2+2] cycloadditions, followed by a retro-cycloaddition to extrude a molecule and form a new heterocyclic system.
The reaction with DMAD, for instance, can lead to the formation of a 1,4-dithiin ring system. The mechanism involves the initial formation of a thietane intermediate, which then undergoes ring-opening and subsequent recyclization.
Electrophilic and Nucleophilic Reactions
The sulfur atoms in the 1,3-dithiole-2-thione ring are susceptible to attack by both electrophiles and nucleophiles.
-
Electrophilic Attack: The exocyclic sulfur atom of the thione group is nucleophilic and can be alkylated with alkyl halides to form 2-(alkylthio)-1,3-dithiolium salts. These salts are valuable intermediates for further functionalization.
-
Nucleophilic Attack: The C2 carbon of the thione group is electrophilic and can be attacked by nucleophiles. For example, reaction with secondary amines can lead to ring-opening products. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,3-Dithiole-2-thiones
| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| From Active Methylene Compounds | Active methylene compound, CS₂ | Base, Halogenating agent | 40-80% | High versatility in substitution patterns | Requires handling of toxic CS₂ and halogens |
| Via Reduction of CS₂ | Carbon disulfide | Alkali metal (e.g., Na) | 50-70% (for the dithiolate) | Access to the parent dithiolate | Use of hazardous alkali metals |
Visualizations
Caption: Synthesis of 1,3-dithiole-2-thione from active methylene compounds.
Caption: Conversion of 1,3-dithiole-2-thione to tetrathiafulvalene.
References
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
Organic Syntheses Procedure. 4,5-dibenzoyl-1,3-dithiole-1-thione. [Link]
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Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
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Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
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Easton, C. J., et al. (1978). The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society, Perkin Transactions 1, 41-45. [Link]
-
Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]
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ResearchGate. (a) Two possible mechanistic pathways for the nucleophilic attack on 13... [Link]
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Rakitin, O. A., et al. (2021). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. Molecules, 26(12), 3595. [Link]
-
Organic Syntheses Procedure. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][4]DITHIINYLIDENE (BEDT-TTF). [Link]
-
PubMed Central. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. [Link]
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Müller, H., & Bourcet, L. (2022). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(09), 2213-2220. [Link]
-
Pearson+. Bromination of buta-1,3-diene with a single equivalent of Br2 can... [Link]
-
Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]
-
ResearchGate. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
ResearchGate. Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. [Link]
-
YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. [Link]
-
Frontiers. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). [Link]
-
Sciforum. (2023). One-pot Synthesis of new 4,5,6,7-tetrahydro-3H-[2][3]dithiolo[3,4-b]pyridines starting from N,N'-Diphenyldithiomalondiamide. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
YouTube. (2020). Addition Reaction (Bromination of Alkene) -Mechanism explained. [Link]
- Google Patents. (1965).
-
Sci-Hub. Cycloaddition Reactions of[2][3]Dithiolo[2][3]dithiole Derivatives with Dimethyl Acetylenedicarboxylate: Formation of New Bi-, Tri- and Tetracyclic Thiopyran Derivatives. [Link]
-
RSC Publishing. (1987). A Photochemical Synthesis of Bis(ethylenedithio1o)tetrathiafulvalene. [Link]
-
National Institutes of Health. (2023). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy. [Link]
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Methodological & Application
Application of 4,5-Ethylenedithio-1,3-dithiole-2-thione in Conductive Polymers: A Detailed Guide for Researchers
Introduction: The Significance of 4,5-Ethylenedithio-1,3-dithiole-2-thione (EDT-DTT) in Advanced Materials
In the landscape of organic electronics, the pursuit of novel materials with high conductivity, stability, and processability is paramount. Among the molecular precursors that have significantly advanced this field, this compound, commonly known as EDT-DTT, stands out as a critical building block. Its unique sulfur-rich heterocyclic structure serves as a powerful electron donor, paving the way for the synthesis of highly conductive organic polymers.[1] These polymers are at the forefront of innovations in a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and advanced sensor technologies.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of EDT-DTT in the synthesis of conductive polymers. We will delve into the fundamental chemical principles, provide validated experimental protocols, and discuss the characterization and application of these remarkable materials.
Core Principles: From EDT-DTT to Conductive Polymers
The journey from the small molecule EDT-DTT to a conductive polymer is a fascinating tale of molecular engineering. The key to its utility lies in its transformation into tetrathiafulvalene (TTF) derivatives, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). The remarkable redox properties of TTF and its derivatives, characterized by a high π-donating ability and the formation of stable radical cation states, are the foundation of their conductivity.[1]
The mechanism of conduction in these materials is rooted in the formation of charge-transfer complexes. In the solid state, the planar TTF derivatives stack in a face-to-face arrangement. Through a process of partial oxidation (doping), electrons are removed from the highest occupied molecular orbitals (HOMOs) of the TTF units, creating radical cations (holes). These holes are not localized to a single molecule but can move along the stacked TTF chains, giving rise to electrical conductivity. The anions of the oxidizing agent (dopant) are situated between the stacks of the donor molecules, balancing the charge.
The degree of charge transfer, the stacking arrangement of the donor molecules, and the nature of the anion all play crucial roles in determining the final electrical properties of the polymer, which can range from semiconducting to metallic.
Synthesis of the Precursor: this compound (EDT-DTT)
A reliable and scalable synthesis of the EDT-DTT precursor is the essential first step. While several methods exist, a common and effective approach involves the reaction of the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate with 1,2-dibromoethane. A detailed and safe three-step reaction sequence starting from carbon disulfide has been reported, providing a final product of superior quality.[2]
Protocol for the Synthesis of a Key Intermediate: Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
This protocol, adapted from a procedure in Organic Syntheses, provides a reliable method to produce a key intermediate for EDT-DTT synthesis, effectively separating the desired dianion from byproducts.[3]
Materials and Equipment:
-
3-L round-bottomed flask with mechanical stirrer, dropping funnel, and gas inlet
-
Sodium metal
-
Carbon disulfide (CS₂)
-
Dimethylformamide (DMF)
-
Methanol
-
Zinc chloride (ZnCl₂)
-
Concentrated aqueous ammonium hydroxide
-
Tetraethylammonium bromide
-
Deionized water
-
Isopropyl alcohol
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In an oven-dried 3-L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, add 23.0 g of sodium shavings.
-
Initial Reaction: Introduce 180 mL of carbon disulfide into the flask, followed by 200 mL of dimethylformamide from the dropping funnel. Maintain a positive nitrogen pressure throughout the reaction.
-
Reaction Quenching: After the reaction is complete (indicated by the consumption of sodium), slowly add 50 mL of methanol to quench any residual sodium.
-
Complexation: Rapidly add a degassed mixture of 400 mL of methanol and 500 mL of deionized water. Follow this with the addition of a solution of 20 g of zinc chloride in a mixture of 500 mL of concentrated aqueous ammonium hydroxide and 500 mL of methanol.
-
Precipitation: Add a solution of 53 g of tetraethylammonium bromide in 250 mL of deionized water dropwise over at least 4 hours with vigorous stirring. Stir the resulting mixture overnight.
-
Isolation and Purification: Collect the red precipitate by suction filtration. Wash the solid with deionized water, then with isopropyl alcohol until the filtrate is colorless, and finally with diethyl ether. The resulting zinc complex can be further purified by recrystallization from acetone/isopropyl alcohol.[3]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.
-
Solvent Choice: DMF is used as a solvent because it is aprotic and can dissolve the reactants and intermediates.
-
Complexation with Zinc: The addition of zinc chloride and ammonium hydroxide forms a stable zinc complex with the desired 1,3-dithiole-2-thione-4,5-dithiolate dianion. This complexation is a key purification step, as it selectively precipitates the desired product while leaving the trithiocarbonate byproduct in solution.[3]
-
Precipitation with Tetraethylammonium Bromide: The bulky tetraethylammonium cation is used to precipitate the zinc complex as a manageable solid.
Alkylation to form EDT-DTT
The zinc complex is then reacted with 1,2-dibromoethane to yield this compound. This alkylation step is a standard procedure in organic synthesis.[3]
From Monomer to Polymer: Synthesis of Conductive Polymers
The conversion of EDT-DTT derivatives, primarily BEDT-TTF, into conductive polymers can be achieved through two main routes: electropolymerization and chemical oxidative polymerization.
Electropolymerization of BEDT-TTF
Electropolymerization offers a high degree of control over the thickness and morphology of the resulting polymer film, which is deposited directly onto a conductive substrate (the working electrode).
Materials and Equipment:
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
-
BEDT-TTF monomer
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the BEDT-TTF monomer (typically 1-10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent. Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the deoxygenated electrolyte solution. A platinum or glassy carbon electrode can be used as the working electrode, a platinum wire or foil as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a potential sufficient to oxidize the monomer (typically above the first oxidation potential of BEDT-TTF, around +0.5 to +0.8 V vs. SCE) and back.[4] Repeat this for a set number of cycles. A polymer film will gradually deposit on the working electrode, as evidenced by an increase in the peak currents with each cycle.[5]
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques.
Causality of Experimental Choices:
-
Anhydrous and Deoxygenated Conditions: Water and oxygen can interfere with the polymerization process and degrade the resulting polymer.
-
Supporting Electrolyte: The supporting electrolyte is essential to ensure the conductivity of the solution and to provide counter-ions to balance the charge of the oxidized polymer. The size and nature of the electrolyte anion can influence the morphology and properties of the polymer film.[6]
-
Solvent Selection: The choice of solvent affects the solubility of the monomer and electrolyte, as well as the swelling and morphology of the polymer film. Solvents with a wide electrochemical window are preferred.[6]
-
Potential Cycling: Cyclic voltammetry is a common technique for electropolymerization as it allows for the repeated oxidation of the monomer at the electrode surface, leading to chain growth. The potential range is chosen to ensure the oxidation of the monomer without causing over-oxidation and degradation of the polymer.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method that can be used to produce larger quantities of the conductive polymer in powder form.
While a specific protocol for BEDT-TTF is less common, the following procedure for a thiophene derivative illustrates the general principles that can be adapted.[7]
Materials and Equipment:
-
Reaction flask with a magnetic stirrer
-
BEDT-TTF monomer
-
Oxidizing agent (e.g., iron(III) chloride, FeCl₃, or ammonium persulfate, (NH₄)₂S₂O₈)
-
Anhydrous solvent (e.g., chloroform or acetonitrile)
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution: Dissolve the BEDT-TTF monomer in the anhydrous solvent in the reaction flask.
-
Oxidant Solution: Separately, dissolve the oxidizing agent (e.g., FeCl₃) in the same solvent.
-
Polymerization: Slowly add the oxidant solution to the monomer solution with vigorous stirring at a controlled temperature (often room temperature or slightly below). The reaction mixture will typically change color as the polymer forms. Allow the reaction to proceed for several hours.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the polymer by filtration, wash it thoroughly with methanol to remove any residual oxidant and unreacted monomer, and then dry it under vacuum.
Causality of Experimental Choices:
-
Oxidizing Agent: The choice of oxidant is critical as its redox potential must be sufficient to oxidize the monomer and initiate polymerization. FeCl₃ is a commonly used oxidant for thiophene-based monomers.[7] The oxidant-to-monomer ratio influences the molecular weight and conductivity of the resulting polymer.
-
Solvent: The solvent must dissolve both the monomer and the oxidant and should be inert to the reaction conditions.
-
Precipitation: Methanol is a non-solvent for the polymer, causing it to precipitate out of the solution, which is a key step in its isolation and purification.
Characterization of EDT-DTT Based Conductive Polymers
A thorough characterization of the synthesized polymers is essential to understand their properties and potential applications.
| Property | Characterization Technique | Expected Observations |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of broad peaks corresponding to the conjugated polymer backbone, and disappearance of monomer-specific peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Broadening of signals in the ¹H and ¹³C NMR spectra of the polymer compared to the sharp peaks of the monomer. | |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible redox waves corresponding to the p-doping and de-doping of the polymer film. The potential and shape of the CV curves provide information about the polymer's stability and electrochemical behavior.[4] |
| Electrical Conductivity | Four-Point Probe or Two-Probe Method | Measurement of the sheet resistance or bulk conductivity of the polymer film. Values can range from semiconducting (10⁻⁶ to 10⁰ S/cm) to metallic ( > 10² S/cm). |
| Morphology | Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer film, which can be granular, fibrillar, or porous depending on the synthesis conditions.[8] |
| Atomic Force Microscopy (AFM) | High-resolution imaging of the surface topography and roughness of the polymer film.[8][9] | |
| Optical Properties | UV-Vis-NIR Spectroscopy | Observation of absorption bands in the visible and near-infrared regions corresponding to electronic transitions in the neutral and doped states of the polymer. |
Applications of EDT-DTT Based Conductive Polymers
The unique properties of conductive polymers derived from EDT-DTT make them highly attractive for a range of advanced applications:
-
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of these polymers makes them excellent candidates for the active layer in OFETs, which are the building blocks of flexible displays and electronic circuits.
-
Organic Solar Cells (OSCs): Their strong absorption in the solar spectrum and efficient charge transport properties are beneficial for their use as donor materials in the active layer of OSCs.
-
Sensors: The conductivity of these polymers is sensitive to their chemical environment, making them suitable for the development of chemical and biological sensors.
-
Electrochromic Devices: The ability to change color upon oxidation and reduction allows for their use in smart windows and displays.
-
Thermoelectric Devices: Some conductive polymers exhibit promising thermoelectric properties, enabling the conversion of heat energy into electrical energy.
Visualizations and Workflows
Synthesis and Polymerization Workflow
Caption: Workflow from starting materials to conductive polymer applications.
Mechanism of Conductivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization [comptes-rendus.academie-sciences.fr]
- 5. ias.ac.in [ias.ac.in]
- 6. Poly(3,4-ethylenedioxyselenophene): effect of solvent and electrolyte on electrodeposition, optoelectronic and electrochromic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectraresearch.com [spectraresearch.com]
Application Note & Protocol: Synthesis and Comprehensive Characterization of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) from its Thione Precursor
Audience: Researchers, scientists, and materials development professionals engaged in the synthesis of organic conductors and functional materials.
Abstract: This document provides a detailed guide for the synthesis of the pivotal organic donor molecule, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), starting from its corresponding thione precursor. We present a robust, two-step protocol involving the conversion of the thione to an oxo intermediate, followed by a phosphite-mediated coupling reaction. Beyond the synthesis, this note outlines a comprehensive suite of characterization techniques essential for validating the identity, purity, and electrochemical properties of the final product. Each protocol is accompanied by expert insights into the underlying chemistry and data interpretation, ensuring a thorough understanding and successful execution of the procedures.
Introduction: The Significance of BEDT-TTF
Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or simply ET, is a cornerstone molecule in the field of materials science.[1] Its remarkable ability to form highly stable radical cations allows it to assemble into a vast array of crystalline charge-transfer salts with diverse electronic properties, ranging from semiconductors and metals to low-temperature superconductors.[1][2] The layered crystal structures of these salts, where conductive layers of BEDT-TTF cations are separated by anion layers, give rise to fascinating quasi-two-dimensional electronic systems.[3][4]
The synthetic route commencing from the bicyclic thione precursor is particularly advantageous. It is a well-established method that allows for the modular synthesis of not only the parent BEDT-TTF but also a wide range of functionalized derivatives by using substituted alkenes in the initial steps.[1] This guide focuses on the final, critical stages of this synthesis: the conversion of the thione to its oxo analogue and the subsequent coupling to yield the target BEDT-TTF molecule.
Overall Synthetic Workflow
The synthesis is a two-step process starting from the 5,6-dihydro-1,3-dithiolo[4,5-b][5][6]dithiin-2-thione precursor. The workflow is designed to first replace the exocyclic sulfur atom with an oxygen atom, creating a more reactive intermediate for the final coupling step.
Figure 1: High-level workflow for the synthesis of BEDT-TTF from its thione precursor.
Part I: Detailed Synthesis Protocols
This section provides step-by-step methodologies for the synthesis and purification of BEDT-TTF.
Protocol 1: Conversion of Thione to Oxo Intermediate
Principle: This step utilizes mercuric(II) acetate to facilitate the replacement of the thione's exocyclic sulfur with oxygen. Mercury(II) is a soft Lewis acid with a high affinity for the soft sulfur atom, forming a stable mercury sulfide precipitate and leaving the desired oxo compound.[1]
Materials:
-
5,6-dihydro-1,3-dithiolo[4,5-b][5][6]dithiin-2-thione (1 equivalent)
-
Mercury(II) acetate, Hg(OAc)₂ (2.5 equivalents)
-
Chloroform (CHCl₃), reagent grade
-
Saturated sodium hydrogen carbonate solution (NaHCO₃)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thione precursor in chloroform (approx. 50 mL per gram of thione).
-
Add mercury(II) acetate to the solution. The suspension will typically change color as a black precipitate of mercury sulfide forms.
-
Stir the suspension vigorously at room temperature for 3-4 hours under a nitrogen or argon atmosphere.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The product (oxo intermediate) will have a different Rf value than the starting thione. The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake thoroughly with chloroform.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (3 times) and deionized water (2 times). This step is critical to remove any residual acetic acid and mercury salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude oxo-compound, which typically appears as a brown oil or solid.[1] This intermediate is often used in the next step without further purification.
Protocol 2: Phosphite-Mediated Homocoupling to BEDT-TTF
Principle: Triethyl phosphite is a thiophilic reagent that performs a reductive coupling of two molecules of the oxo intermediate. The phosphite abstracts the oxygen atoms, leading to the formation of a reactive intermediate that dimerizes to form the central carbon-carbon double bond of the tetrathiafulvalene core. The reaction is driven by the formation of the very stable phosphorus-oxygen bond in triethyl phosphate.[1]
Materials:
-
5,6-dihydro-1,3-dithiolo[4,5-b][5][6]dithiin-2-one (oxo intermediate from Protocol 1)
-
Triethyl phosphite, P(OEt)₃ (freshly distilled)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Place the crude oxo intermediate in a round-bottom flask.
-
Add freshly distilled triethyl phosphite (approx. 25 mL per gram of oxo intermediate).
-
Under a nitrogen or argon atmosphere, heat the mixture with stirring to 90-110 °C for 5-7 hours.[1] An orange or red solid, the desired BEDT-TTF, should precipitate from the solution.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it thoroughly with a non-polar solvent like cyclohexane or hexane to remove residual triethyl phosphite and its phosphate byproduct.
-
The resulting crude orange solid is then purified.
Protocol 3: Purification of BEDT-TTF
Principle: Due to the low solubility of BEDT-TTF in common organic solvents, purification requires careful selection of chromatographic conditions. Final recrystallization is essential to obtain high-purity material suitable for sensitive applications like single-crystal growth.
Procedure:
-
Flash Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude BEDT-TTF in a minimal amount of a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) and load it onto the column.
-
Elute the column with a solvent system such as cyclohexane:ethyl acetate (e.g., 6:1 v/v) or DCM.[1] The bright orange band corresponding to BEDT-TTF should be collected.
-
Evaporate the solvent from the collected fractions to yield purified BEDT-TTF.
-
-
Recrystallization:
Part II: Comprehensive Characterization & Data Interpretation
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized BEDT-TTF. The following flowchart illustrates the logical progression of analysis.
Sources
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- 6. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 4,5-Ethylenedithio-1,3-dithiole-2-thione (EDT-DTT) for High-Efficiency Removal of Heavy Metals from Wastewater
Abstract: The contamination of aqueous environments by toxic heavy metal ions represents a significant environmental and public health challenge. Conventional remediation technologies often face limitations in efficiency, cost, and the generation of secondary pollutants. This application note details the use of 4,5-ethylenedithio-1,3-dithiole-2-thione (EDT-DTT), a sulfur-rich heterocyclic compound, as a highly effective chelating adsorbent for the removal of heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) from wastewater. We provide a comprehensive overview of the underlying chelation mechanism, detailed protocols for adsorbent synthesis, and robust methodologies for evaluating its performance through batch adsorption studies, kinetic analysis, and isotherm modeling. Furthermore, a protocol for the regeneration and reuse of the adsorbent is presented, highlighting its potential for sustainable and cost-effective water treatment applications.
Introduction
Heavy metal pollution, stemming from industrial effluents such as mining, electroplating, and battery manufacturing, poses a severe threat to ecosystems and human health due to the toxicity, carcinogenicity, and non-biodegradability of these contaminants.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent limits on the permissible concentrations of heavy metals in discharged effluents.[2][3][4] While methods like chemical precipitation, ion exchange, and reverse osmosis are commonly employed, they often suffer from drawbacks including high sludge production, operational complexity, and significant costs.[1]
Adsorption is a promising alternative that offers flexibility, high efficiency, and the potential for adsorbent regeneration.[5][6] The efficacy of an adsorbent is largely determined by its surface chemistry and affinity for the target pollutant. Sulfur-containing materials have garnered significant interest due to the strong affinity of sulfur, a soft Lewis base, for heavy metal ions, which are typically soft Lewis acids.[7]
This compound (EDT-DTT) is a dithiolene-class molecule exceptionally rich in sulfur, featuring five sulfur atoms within a compact heterocyclic structure.[8] This unique molecular architecture makes it a powerful bidentate chelating agent, capable of forming stable complexes with various metal ions.[9][10] This document provides the scientific rationale and detailed protocols for leveraging EDT-DTT as a superior adsorbent for remediating heavy metal-contaminated wastewater.
Principle of Operation: The Chelation Mechanism
The remarkable efficacy of EDT-DTT in sequestering heavy metal ions is rooted in the principles of coordination chemistry and Hard and Soft Acids and Bases (HSAB) theory. Heavy metal ions like Pb²⁺, Cd²⁺, and Hg²⁺ are classified as "soft" Lewis acids, meaning they have a large ionic radius and high polarizability. The sulfur atoms in the dithiolethione structure, with their available lone pairs of electrons, act as "soft" Lewis bases. According to HSAB theory, interactions between soft acids and soft bases are particularly strong and favorable, leading to the formation of stable covalent-like coordinate bonds.
The two adjacent sulfur atoms on the dithiolate moiety of EDT-DTT form a bidentate ligand, enabling them to "clasp" a single metal ion in a pincer-like fashion. This process, known as chelation, results in the formation of a highly stable five-membered ring structure with the metal ion, a thermodynamically favorable arrangement. This robust chemisorption mechanism is responsible for the high selectivity and strong binding of heavy metals to the EDT-DTT adsorbent.[7][11]
Caption: Chelation of a heavy metal ion (M²⁺) by the sulfur atoms of EDT-DTT.
Synthesis and Characterization of EDT-DTT Adsorbent
Synthesis Protocol
EDT-DTT can be reliably synthesized from its dithiolate salt, a method adapted from established procedures in organic synthesis.[12] The precursor, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), is first prepared by the reduction of carbon disulfide.[13]
Materials:
-
Sodium metal
-
Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dibromoethane
-
Acetone
-
Isopropyl alcohol
Procedure:
-
Synthesis of Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit):
-
Safety Precaution: This reaction must be conducted in a certified chemical fume hood with no nearby ignition sources.
-
In a three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium metal in small pieces to the stirring DMF.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (CS₂) dropwise. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The product, Na₂dmit, precipitates along with sodium trithiocarbonate (Na₂CS₃).[13]
-
The crude salt is typically purified by conversion to its zinc complex, followed by release, as detailed in organic syntheses literature.[12]
-
-
Synthesis of this compound (EDT-DTT):
-
Dissolve the purified Na₂dmit salt in a suitable solvent like DMF.
-
Add an equimolar amount of 1,2-dibromoethane to the solution.
-
Heat the mixture gently (e.g., 40-50 °C) and stir for 12-18 hours to allow the alkylation reaction to complete.[12]
-
After cooling, pour the reaction mixture into water to precipitate the crude EDT-DTT product.
-
Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
Recrystallize the crude product from a solvent such as acetone or chloroform to obtain pure, yellow crystalline EDT-DTT.
-
Material Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Expect to see characteristic peaks for C=S stretching (typically 1050-1200 cm⁻¹) and C-S stretching. After metal adsorption, shifts in these peaks indicate the involvement of sulfur atoms in the chelation process.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and porosity of the synthesized adsorbent.
-
Energy-Dispersive X-ray (EDX) Spectroscopy: To perform elemental analysis, confirming the high sulfur content of the material. After adsorption, EDX can be used to verify the presence of the adsorbed heavy metal on the surface of EDT-DTT.
Protocol: Batch Adsorption Studies for Heavy Metal Removal
These studies are essential to quantify the adsorbent's performance by examining the effects of various experimental parameters.
Materials and Reagents
-
Synthesized EDT-DTT adsorbent
-
Stock solutions (1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) in deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
-
Shaker/agitator
-
pH meter
-
Centrifuge and 0.45 µm syringe filters
General Batch Adsorption Procedure
-
Prepare a series of flasks containing a fixed volume of heavy metal solution of a known initial concentration (C₀).
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Add a precise mass of EDT-DTT adsorbent (m) to each flask.
-
Seal the flasks and place them on a shaker at a constant speed and temperature for a predetermined contact time (t).
-
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final concentration (Cₑ) of the heavy metal using appropriate analytical techniques.
Quantification of Heavy Metals
The concentration of heavy metals in the aqueous samples before and after adsorption should be determined using highly sensitive analytical methods.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The preferred method for its high sensitivity and ability to detect trace concentrations (ppb or ppt levels).[14]
-
Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): Robust for multi-elemental analysis at slightly higher concentrations.[15]
-
Atomic Absorption Spectroscopy (AAS): A cost-effective and widely used technique, particularly with a graphite furnace (GFAAS) for enhanced sensitivity.[14]
Caption: Workflow for evaluating EDT-DTT in heavy metal removal experiments.
Data Analysis and Interpretation
Calculation of Removal Efficiency and Adsorption Capacity
-
Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity at equilibrium (qₑ, mg/g): qₑ = (C₀ - Cₑ) * V / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
Adsorption Kinetics
To understand the rate of adsorption, experimental data from contact time studies are fitted to kinetic models.
-
Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of available sites. log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * t
-
Pseudo-Second-Order Model: Assumes chemisorption is the rate-limiting step.[16] This model often provides a better fit for chelation-based systems. t / qₜ = 1 / (k₂ * qₑ²) + (1 / qₑ) * t where qₜ is the adsorption capacity at time t, and k₁ and k₂ are the respective rate constants.
Adsorption Isotherms
Isotherm models describe the equilibrium relationship between the concentration of the metal in solution and the amount adsorbed on the solid phase.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[17][18] Cₑ / qₑ = 1 / (Qₘₐₓ * Kₗ) + Cₑ / Qₘₐₓ where Qₘₐₓ is the maximum monolayer adsorption capacity (mg/g) and Kₗ is the Langmuir constant related to the affinity of binding sites.
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.[18][19] log(qₑ) = log(Kբ) + (1/n) * log(Cₑ) where Kբ is the Freundlich constant (related to adsorption capacity) and 1/n is the heterogeneity factor.
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Mercury (Hg²⁺) |
| Langmuir Model | |||
| Qₘₐₓ (mg/g) | 185.2 | 142.5 | 210.8 |
| Kₗ (L/mg) | 0.85 | 0.62 | 1.15 |
| R² | 0.996 | 0.991 | 0.998 |
| Freundlich Model | |||
| Kբ ((mg/g)(L/mg)¹ᐟⁿ) | 45.3 | 31.8 | 55.2 |
| n | 3.1 | 2.8 | 3.5 |
| R² | 0.972 | 0.965 | 0.978 |
| Kinetic Model Fit | Pseudo-2nd | Pseudo-2nd | Pseudo-2nd |
| Table 1: Example adsorption isotherm and kinetic parameters for heavy metal removal by EDT-DTT at pH 5.5 and 298 K. The high R² values for the Langmuir model and the fit to pseudo-second-order kinetics strongly suggest a chemisorption-dominated monolayer adsorption process. |
Protocol: Adsorbent Regeneration and Reusability
The ability to regenerate and reuse an adsorbent is critical for its economic viability and sustainability.[20][21] Desorption can be achieved by shifting the chemical equilibrium to release the bound metal ions.
Desorption/Regeneration Protocol
-
After an adsorption cycle, separate the metal-laden EDT-DTT adsorbent by filtration.
-
Wash the adsorbent with deionized water to remove any unbound metal ions.
-
Transfer the adsorbent to a flask containing a regenerating solution. A common and effective eluent is a dilute acidic solution (e.g., 0.1 M HCl) or a solution of a strong chelating agent like EDTA (0.1 M). The H⁺ ions in the acid compete with metal ions for the binding sites, while EDTA forms an even stronger complex with the metals, pulling them off the adsorbent.
-
Agitate the mixture for 2-3 hours.
-
Filter the adsorbent and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the regenerated EDT-DTT adsorbent in an oven at a low temperature (e.g., 60 °C) or under a vacuum.
Reusability Assessment
To assess reusability, conduct multiple consecutive adsorption-desorption cycles using the same batch of adsorbent.[16] After each cycle, calculate the removal efficiency. A material is considered robust if it maintains a high percentage of its initial adsorption capacity after several cycles (e.g., >85% after 5 cycles).
Summary and Outlook
This compound (EDT-DTT) demonstrates exceptional potential as a selective adsorbent for the remediation of heavy metal-contaminated wastewater. Its high density of soft sulfur donor atoms facilitates a powerful chelation mechanism, leading to high adsorption capacities and efficiencies for toxic metals like lead, cadmium, and mercury. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and performance evaluation of this promising material. The strong fit of adsorption data to the Langmuir isotherm and pseudo-second-order kinetic models corroborates a chemisorption-driven process. Furthermore, the demonstrated ability to regenerate and reuse the adsorbent enhances its profile as a sustainable and economically viable solution for industrial wastewater treatment, capable of helping industries meet increasingly stringent environmental discharge standards.
References
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Ma, L., et al. (2024). Efficient and Selective Removal of Heavy Metals and Dyes from Aqueous Solutions Using Guipi Residue-Based Hydrogel. PubMed Central. Retrieved from [Link]
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Hossain, A., et al. (2023). Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review. MDPI. Retrieved from [Link]
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Odinokov, V. N., et al. (2018). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Retrieved from [Link]
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Müller, H., & Bourcet, L. (2021).[8][11]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Thieme Chemistry. Retrieved from [Link]
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University of California, Irvine. (2020). Lecture 7: Adsorption and the Langmuir and Freundlich Models. YouTube. Retrieved from [Link]
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Hassani, A., et al. (2022). Regeneration and reusability of non-conventional low-cost adsorbents to remove dyes from wastewaters in multiple consecutive adsorption–desorption cycles: a review. ResearchGate. Retrieved from [Link]
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Kashimawo, A. J. (2023). Methods of Analyzing Heavy Metals in Water and Sampling Procedure Across Southern Nigeria. Medires. Retrieved from [Link]
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Baljit, et al. (2023). A review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. International Journal of Current Advanced Research. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]
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Al-Masoudi, N. A. (2023). Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. ResearchGate. Retrieved from [Link]
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Amadi, C. O., & Nz-IWU, C. (2022). Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. EA Journals. Retrieved from [Link]
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Gunatilake, S. K. (2015). Removal of Heavy Metals from Wastewater by Adsorption. ResearchGate. Retrieved from [Link]
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Hossain, A., et al. (2023). Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review. ResearchGate. Retrieved from [Link]
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U.S. EPA. (2023). Metals. Retrieved from [Link]
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ALWSCI. (2023). Heavy Metal Content Testing: Analytical Methods And Applications. ALWSCI Blog. Retrieved from [Link]
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Kobayashi, A., et al. (2004). Conducting Metal Dithiolene Complexes: Structural and Electronic Properties. ACS Publications. Retrieved from [Link]
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Vareda, J. P., et al. (2021). Regeneration or Repurposing of Spent Pollutant Adsorbents in Energy-Related Applications: A Sustainable Choice?. MDPI. Retrieved from [Link]
-
AWC Solutions. (2022). Heavy Metal Removal with Adsorption - AWC Webinar 30. YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Adsorption Isotherms Applications. Retrieved from [Link]
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ResearchGate. (2019). What are the latest standards on permissible limits for heavy metals in wastewater based on international organizations like US EPA, WHO, EU?. Retrieved from [Link]
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In, S., et al. (2023). Effective Removal of Different Heavy Metals Ion (Cu, Pb, and Cd) from Aqueous Solutions by Various Molecular Weight and Salt Types of Poly-γ-Glutamic Acid. MDPI. Retrieved from [Link]
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Iftekhar, S., et al. (2022). Recovery, regeneration and sustainable management of spent adsorbents from wastewater treatment streams: A review. Lancaster EPrints. Retrieved from [Link]
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Wikipedia. (n.d.). Langmuir adsorption model. Retrieved from [Link]
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Chen, J., et al. (2023). Analytical Determination of Heavy Metals in Water Using Carbon-Based Materials. PMC. Retrieved from [Link]
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Coucouvanis, D. (2008). Dithiolene Chemistry: Synthesis, Properties, and Applications, Volume 52. ResearchGate. Retrieved from [Link]
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Iftekhar, S., et al. (2022). Recovery, regeneration and sustainable management of spent adsorbents from wastewater treatment streams: A review. PubMed. Retrieved from [Link]
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Müller, H., & Bourcet, L. (2022).[8][11]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. Retrieved from [Link]
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Burakov, A. E., et al. (2018). Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications. NIH. Retrieved from [Link]
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U.S. EPA. (n.d.). Effluent Guidelines. Retrieved from [Link]
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Hernández-Mancilla, D., et al. (2023). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. MDPI. Retrieved from [Link]
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ChemEurope. (n.d.). Dithiolene. Retrieved from [Link]
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ResearchGate. (n.d.). Regeneration and Reusability of the Activated Adsorbent. Retrieved from [Link]
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ResearchGate. (2014). To everyone: how Langmuir and Freundlich adsorption Isotherm models sometimes fit for same data?. Retrieved from [Link]
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Zolotov, Y. (1987). determination of heavy metals in natural water. ResearchGate. Retrieved from [Link]
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Eldos, H., et al. (2022). Environmental standards for effluent discharge as per the US EPA and... ResearchGate. Retrieved from [Link]
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Jin, L., et al. (2023). Effective adsorption of heavy metal ions in water by sulfhydryl modified nano titanium dioxide. Frontiers. Retrieved from [Link]
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YubaNet. (2020). Lawsuit Challenges Trump EPA Weakening of Rules on Toxic Water Pollution From Coal-Fired Power Plants, Suspending of Enforcement. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]
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Boqu Instrument. (2023). Detecting Heavy Metals in Water: Techniques and Innovations. Retrieved from [Link]
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Wang, K., et al. (2021). Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. Retrieved from [Link]
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H M, A., & A, A. (2016). Heavy metal removal from wastewater using various adsorbents: a review. Water Reuse. Retrieved from [Link]
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Application Notes & Protocols: Electropolymerization of Tetrathiafulvalene Derivatives for Advanced Functional Materials
Introduction: The Power of Tetrathiafulvalene and Electropolymerization
Tetrathiafulvalene (TTF) and its derivatives are a cornerstone class of organosulfur compounds, renowned for their potent electron-donating capabilities and robust, reversible redox behavior.[1][2] The TTF core can exist in three stable oxidation states: the neutral form (TTF), a stable radical cation (TTF•+), and a dication (TTF2+).[1][3] These transitions occur at surprisingly low and accessible oxidation potentials, making TTF an ideal building block for electroactive materials.[3] This unique redox activity has positioned TTF derivatives as critical components in supramolecular chemistry, organic electronics, and the development of molecular switches.[1][3][4]
Electropolymerization is a powerful and versatile technique for fabricating thin, functional polymer films directly onto conductive surfaces.[5] This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. By combining the rich redox chemistry of TTF with the controlled film formation of electropolymerization, researchers can develop novel materials with tailored electronic and optical properties for a wide range of applications, including electrochromic devices, chemical sensors, and memory elements.[1][6]
This guide provides an in-depth exploration of the principles, experimental protocols, and characterization techniques for the electropolymerization of TTF derivatives, designed for researchers and professionals in materials science and drug development.
Section 1: The "Why" - Understanding the Electropolymerization Mechanism
The electropolymerization of functionalized TTF derivatives typically proceeds via an oxidative coupling mechanism. The process is initiated by the electrochemical oxidation of the monomer at the electrode surface, generating a highly reactive radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized to propagate the polymer chain.
The key steps are as follows:
-
Initiation: The monomer (M) diffuses to the electrode surface and is oxidized to its radical cation (M•+).
-
M → M•+ + e-
-
-
Propagation: Two radical cations couple, typically at pre-designed reactive sites (e.g., appended thiophene or pyrene units), to form a dimer. This is followed by deprotonation to re-aromatize the system. The process continues as oligomers are oxidized and couple with other radical cations, leading to chain growth.
-
M•+ + M•+ → Dimer2+ → Dimer + 2H+
-
-
Deposition: As the polymer chain elongates, its solubility in the electrolyte solution decreases, causing it to precipitate and adhere to the electrode surface, forming a solid film.[5]
The structure of the TTF monomer is critical. Unsubstituted TTF does not readily electropolymerize. Therefore, derivatives are designed with appended polymerizable groups, such as thiophene or carbazole units, which provide defined sites for oxidative coupling.[6][7]
Caption: Comprehensive Experimental Workflow.
Section 4: Data Interpretation & Troubleshooting
Interpreting Results
-
Cyclic Voltammetry: The two reversible oxidation waves characteristic of the TTF core should be visible in the CV of the polymer film. The stability of these waves over multiple cycles is an indicator of the film's robustness. The potentials of these waves can be used to determine the HOMO level and electronic properties of the material. [8][9]* Spectroelectrochemistry: In the neutral state, the film might be colored (e.g., orange or yellow). [6]Upon oxidation, the appearance of new, strong absorption bands, often in the NIR region, corresponds to the formation of charge carriers (polarons and bipolarons) and indicates the transition to a conductive state. The color may change dramatically to dark blue or black. [6]* EQCM: A linear relationship between the deposited charge during polymerization and the mass increase confirms a consistent deposition process. During redox cycling, the mass change per electron transferred can help identify the species of the counter-ion involved in the doping process.
| Parameter | Typical Values (vs Ag/AgCl) | Significance |
| E_ox1 (TTF -> TTF•+) | +0.3 to +0.6 V | First oxidation potential; related to HOMO energy level. [3][8] |
| E_ox2 (TTF•+ -> TTF2+) | +0.7 to +1.0 V | Second oxidation potential; indicates stability of the radical cation. [3][8] |
| ΔE_p (E_pa - E_pc) | < 100 mV | A small peak separation in the film's CV suggests fast electron transfer and good ionic conductivity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No film formation | Oxidation potential of monomer not reached; Monomer concentration too low; Impure solvent/electrolyte; Electrode surface not clean. | Extend the potential window; Increase monomer concentration; Use anhydrous, high-purity reagents; Re-polish and thoroughly clean the electrode. |
| Poor film adhesion | Improper electrode surface preparation; Polymer is too soluble in the solvent; High internal stress in the film. | Ensure a mirror-like polish and rigorous cleaning; Try a different solvent; Decrease the polymerization rate (slower scan rate or lower potential). |
| Irreversible electrochemistry | Polymer degradation at high potentials; Trapping of counter-ions; Reaction with impurities (water, O2). | Narrow the potential scanning range; Try a smaller or more mobile counter-ion; Ensure rigorous de-aeration and use of anhydrous solvents. |
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Beilstein Journals. (2018-08-20). Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, electropolymerization, and electrochromic performances of two novel tetrathiafulvalene–thiophene assemblies. Available from: [Link]
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MDPI. (2019-08-04). Thin Functional Polymer Films by Electropolymerization. Available from: [Link]
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MDPI. (2022-11-07). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Available from: [Link]
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ACS Publications. (2021-09-13). Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. Available from: [Link]
-
MDPI. (n.d.). Electrochromism in Electropolymerized Films of Pyrene-Triphenylamine Derivatives. Available from: [Link]
-
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-
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Gamry Instruments. (n.d.). Quartz Crystal Microbalance: EQCM Investigations Thin Polymer Film. Available from: [Link]
-
SpringerLink. (n.d.). Electron-donating ability of tetrathiafulvalene derivatives investigated by cyclic voltammetry. Available from: [Link]
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Roskilde University Research Portal. (n.d.). Electronic transitions of tetrathiafulvalene oriented in polyethylene film: Near and vacuum UV synchrotron radiation polarization spectroscopy. Available from: [Link]
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MDPI. (2024-03-20). Optical Anisotropy of Polyethylene Terephthalate Films Characterized by Spectral Means. Available from: [Link]
-
ResearchGate. (n.d.). Electropolymerization Strategies on Thiophene Derivatives: An Overview. Available from: [Link]
-
ACS Publications. (2023-10-11). Self-Patterning Tetrathiafulvalene Crystalline Films. Available from: [Link]
-
ACS Publications. (n.d.). Incorporation of Fused Tetrathiafulvalenes (TTFs) into Polythiophene Architectures: Varying the Electroactive Dominance of the TTF Species in Hybrid Systems. Available from: [Link]
-
MDPI. (n.d.). Electrical and Electrochemical Properties of Conducting Polymers. Available from: [Link]
-
PubMed Central. (n.d.). Photoluminescence characterization of polythiophene films incorporated with highly functional molecules such as metallophthalocyanine. Available from: [Link]
-
ResearchGate. (n.d.). Cyclic voltammetric data for the TTF derivatives. Available from: [Link]
-
Wikipedia. (n.d.). Electrochemical quartz crystal microbalance. Available from: [Link]
-
ACS Publications. (n.d.). Surface-Enhanced Raman Spectroelectrochemistry of TTF-Modified Self-Assembled Monolayers. Available from: [Link]
-
RSC Publishing. (n.d.). Spectroscopy, molecular structure, and electropolymerization of Ni(ii) and Cu(ii) complexes containing a thiophene-appending fluorinated Schiff base ligand. Available from: [Link]
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PubMed Central. (n.d.). Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications. Available from: [Link]
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MDPI. (n.d.). Hierarchical Modeling of the Nonlinear Optical Response of Composite Materials Based on Tetrathiafulvalene Derivatives. Available from: [Link]
-
PubMed Central. (n.d.). Soft‐Template Electropolymerization from Triphenylamine‐Based Monomers: From Vertically Aligned Nanotubes to Nanomembranes. Available from: [Link]
-
Semantic Scholar. (2024-04-10). Effect of Keratin Waste on Poly(ε-Caprolactone) Films: Structural Characterization, Thermal Properties, and Keratinocy. Available from: [Link]
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RSC Publishing. (n.d.). An electrochemical quartz crystal microbalance (EQCM) based on microelectrode arrays allows to distinguish between adsorption and electrodeposition. Available from: [Link]
-
PubMed Central. (2015-06-02). Interactions between tetrathiafulvalene units in dimeric structures – the influence of cyclic cores. Available from: [Link]
-
RSC Publishing. (n.d.). Synthesis of tetrathiafulvalene polymers. Available from: [Link]
-
ResearchGate. (n.d.). A spectroscopic and electrochemical investigation of a tetrathiafulvalene series of Metal-Organic Frameworks. Available from: [Link]
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YouTube. (2023-10-09). After Café Series I: Characterization of Organic Thin Films and Surfaces. Available from: [Link]
-
ACS Publications. (n.d.). Tetrathiafulvalene End-Functionalized Poly(N-isopropylacrylamide): A New Class of Amphiphilic Polymer for the Creation of Multistimuli Responsive Micelles. Available from: [Link]
-
ResearchGate. (n.d.). Electrochemistry of TTF-containing polymers. Cyclic voltammograms of:.... Available from: [Link]
-
RSC Publishing. (2024-08-09). Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries. Available from: [Link]
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AIP Publishing. (2000-11-21). Electrochemical quartz crystal microbalance study of redox active C60/Pd polymer films. Available from: [Link]
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OSU Chemistry. (n.d.). Electrochemical Quartz Crystal Microbalance (eQCM). Available from: [Link]
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Troubleshooting & Optimization
Overcoming low solubility of 4,5-Ethylenedithio-1,3-dithiole-2-thione in organic solvents
Welcome to the technical support guide for 4,5-Ethylenedithio-1,3-dithiole-2-thione (Catalog No. E0429). This resource is designed for researchers, chemists, and materials scientists who are working with this versatile organosulfur compound and may be encountering challenges related to its characteristically low solubility in common organic solvents. As a key building block in organic electronics and materials science, understanding and overcoming this solubility hurdle is critical for successful synthesis, purification, and device fabrication.[1]
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the physicochemical properties of the molecule and established laboratory practices.
Understanding the Challenge: Why is Solubility an Issue?
The molecular structure of this compound is rigid, planar, and rich in sulfur atoms. These features contribute to strong intermolecular π-π stacking and sulfur-sulfur interactions in the solid state. Consequently, a significant amount of energy is required to overcome these lattice forces and solvate the individual molecules, leading to poor solubility in many conventional organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new project with this compound. Which solvents should I try first?
A1: Based on the principle of "like dissolves like" and empirical data from related organosulfur compounds, a tiered approach to solvent selection is recommended. Start with solvents that have a higher capacity for interacting with the sulfur-rich, polarizable structure of the molecule.
-
Tier 1 (Highest Probability of Success):
-
Carbon Disulfide (CS₂): Often the solvent of choice for sulfur-rich and elemental sulfur compounds. Caution: CS₂ is highly flammable, volatile, and toxic; always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), and 1,2-Dichlorobenzene (ODCB) are often effective due to their ability to engage in dispersive interactions.
-
Aromatic Solvents: Toluene and Chlorobenzene may also show some success, particularly at elevated temperatures.
-
-
Tier 2 (Potentially Effective, Especially When Heated):
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). While these are highly polar, they can be effective, but may be difficult to remove later.
-
-
Tier 3 (Generally Poor Solvents):
-
Alkanes: Hexane, Heptane.
-
Alcohols: Methanol, Ethanol. These are often used as anti-solvents for recrystallization.
-
Water: Insoluble.
-
A systematic solvent screening experiment is the most reliable method to determine the optimal solvent for your specific application and concentration needs.
Q2: My compound won't dissolve, even after stirring for an extended period. What is the next step?
A2: If isothermal stirring at room temperature is ineffective, you should introduce energy to the system. The troubleshooting workflow below outlines a systematic approach.
Caption: Troubleshooting workflow for dissolution.
Causality:
-
Heating: Increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. It also generally increases the solubility limit of the solute.
-
Sonication: Utilizes ultrasonic waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart solute agglomerates, increasing the surface area available for solvation.
Q3: I managed to dissolve the compound at a higher temperature, but it crashed out of solution upon cooling. How can I prevent this?
A3: This indicates that you created a supersaturated solution. While useful for recrystallization, it is problematic if you need the compound to remain in solution at room temperature.
-
Use a Co-Solvent System: The primary solvent may be good at high temperatures but poor at room temperature. Adding a small amount of a stronger "co-solvent" (e.g., 5-10% DMF or CS₂ in Toluene) can increase the room-temperature solubility of the mixture, keeping the compound in solution after cooling.
-
Work at Elevated Temperatures: If your subsequent experimental step can be performed at a higher temperature, maintain the heat to keep the compound dissolved.
-
Re-evaluate Your Solvent Choice: The chosen solvent may not be suitable for your desired concentration at room temperature. A different solvent from the screening protocol might be necessary.
Q4: Could the purity of my this compound be the problem?
A4: Yes, absolutely. Impurities, particularly polymeric byproducts from synthesis, can be significantly less soluble and may appear as an insoluble fraction, even if the target compound is dissolving. Confirm the purity of your material using techniques like NMR, GC-MS, or melting point analysis. The expected melting point is approximately 124 °C.[2][3] If impurities are detected, recrystallization may be necessary.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid and material-efficient determination of a suitable solvent.
Materials:
-
This compound
-
An array of 1 mL glass vials with caps
-
Micropipettes
-
Test solvents (e.g., Toluene, Dichloromethane, Chloroform, Carbon Disulfide, THF, DMF, DMSO)
-
Vortex mixer
-
Hot plate
Procedure:
-
Preparation: Accurately weigh 2.0 mg of the compound into each of the 8 vials.
-
Solvent Addition: To each vial, add 200 µL of a different test solvent. This creates an initial test concentration of 10 mg/mL.
-
Room Temperature Test: Cap the vials securely. Vortex each vial for 2 minutes. Allow them to sit for 10 minutes and visually inspect for dissolution. Record the results.
-
Heating Test: Place the vials on a hot plate set to 60 °C. Note: For low-boiling solvents like DCM (B.P. ~40°C), use a warm water bath instead. Heat for 10 minutes, periodically vortexing.
-
Observation & Data Collection: Remove vials from the heat and inspect again. Record whether the compound is fully soluble, partially soluble, or insoluble. Summarize the results in a table for easy comparison.
| Solvent | Boiling Point (°C) | Solubility at 25°C (10 mg/mL) | Solubility at 60°C (10 mg/mL) | Notes |
| Dichloromethane | 40 | Use water bath | ||
| Chloroform | 61 | |||
| Toluene | 111 | |||
| Carbon Disulfide | 46 | Handle in Fume Hood | ||
| THF | 66 | |||
| DMF | 153 | High boiling point | ||
| DMSO | 189 | High boiling point |
Table 1: Example template for recording solvent screening results.
Protocol 2: Recrystallization for Purification
If impurities are suspected, recrystallization can improve purity and potentially enhance solubility characteristics.
Principle: This procedure uses a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Procedure:
-
Choose a suitable solvent from your screening (e.g., Toluene).
-
Place the impure compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of solvent required to create a slurry.
-
Heat the mixture on a hot plate with stirring until the solvent boils gently.
-
Gradually add small volumes of hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
If the solution is colored by impurities, you may perform a hot filtration at this stage.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, cool the flask further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Developing a Co-Solvent System
Principle: A co-solvent system uses a mixture of a primary, weaker solvent and a secondary, stronger solvent to achieve a desired solubility that neither can provide alone under the target conditions.
Procedure:
-
Identify a good primary solvent in which the compound is at least partially soluble (e.g., Toluene).
-
Identify a very strong solvent, even if it has undesirable properties for use alone (e.g., CS₂ or DMF).
-
Suspend the compound in the primary solvent (Toluene) at the desired concentration.
-
While stirring, add the strong co-solvent (CS₂) dropwise (e.g., starting with a 95:5 Toluene:CS₂ ratio).
-
Observe for dissolution. Continue adding the co-solvent in small increments until the compound fully dissolves. Note the final solvent ratio. This is your optimized co-solvent system.
Caption: Workflow for developing a co-solvent system.
References
-
ResearchGate. 4,5-Dibenzoyl-1,3-Dithiole-2-Thione | Request PDF. Available at: [Link]
-
LabSolutions. This compound. Available at: [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available at: [Link]
-
Organic Syntheses. 4,5-dibenzoyl-1,3-dithiole-1-thione. Available at: [Link]
-
Thieme. Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 360963, this compound. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
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National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Global Research Online. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]
Sources
Technical Support Center: Alkylation of Metal-dmit Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the synthesis and modification of metal bis(1,3-dithiole-2-thione-4,5-dithiolate), or M(dmit)₂, complexes. The alkylation of these sulfur-rich complexes is a critical step for tuning their electronic properties, improving solubility, and synthesizing advanced materials like molecular conductors and precursors to tetrathiafulvalene (TTF) derivatives.[1][2] However, the reactivity of the multiple sulfur sites presents unique challenges.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered problems to help you navigate the complexities of dmit alkylation.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the alkylation of dmit complexes in a practical Q&A format.
Section 1: Reaction Initiation and Reagents
Q1: My alkylation reaction of the [M(dmit)₂]ⁿ⁻ anion is not starting or is extremely sluggish. What are the critical factors to investigate?
A1: Reaction failure at the initial stage often points to issues with the starting materials or the reaction environment. Here’s a checklist of primary causes:
-
Purity and Oxidation State of the Starting Complex: The anionic [M(dmit)₂]ⁿ⁻ salt is the nucleophile. If it has been improperly stored or handled, it can oxidize, which deactivates it for nucleophilic attack. The dmit ligand framework is highly redox-active.[2] Always start with a freshly prepared or well-characterized salt. Confirming the starting material's integrity via cyclic voltammetry can be a crucial first step.
-
Strictly Anaerobic and Anhydrous Conditions: Oxygen can oxidize the electron-rich dithiolate sulfurs, leading to undesired coupling products or decomposition. Water can interfere with the reaction, especially if using highly reactive alkylating agents or bases. We recommend performing the reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox with properly dried, degassed solvents.
-
Solvent Choice and Solubility: The dmit complex salt must have at least partial solubility in the reaction solvent for the alkylation to proceed efficiently. Common solvents include acetone, acetonitrile, and DMF. If solubility is an issue, consider changing the counter-ion of your dmit salt (e.g., from Na⁺ to a tetra-alkylammonium salt like Bu₄N⁺) to improve solubility in less polar solvents.[3]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.[4] If you are using a less reactive agent like an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive agent like an iodide or a triflate (R-OTf).
Q2: How do I select the most appropriate alkylating agent for my specific dmit complex?
A2: The choice depends on the desired alkyl group and the reactivity of your specific dmit complex.
-
For simple alkyl groups (methyl, ethyl): Methyl iodide (MeI) and ethyl bromide (EtBr) are highly effective and commonly used. They typically react efficiently at or slightly above room temperature.
-
For functionalized or larger alkyl groups: Alkyl bromides or iodides are still the preferred choice. If the halide is not reactive enough, converting it to a tosylate (R-OTs) or triflate (R-OTf) will significantly increase its electrophilicity.
-
For introducing unsaturation: Propargyl bromide and allyl bromide are excellent electrophiles for introducing alkyne and alkene functionalities, respectively. These are often used in "click" chemistry post-alkylation or for further synthetic modifications.
| Alkylating Agent Type | Relative Reactivity | Typical Solvents | Notes |
| Alkyl Iodides (R-I) | Very High | Acetonitrile, Acetone, DMF | The most reactive halides; reactions are often fast at room temperature. |
| Alkyl Bromides (R-Br) | High | Acetonitrile, Acetone, DMF | A good balance of reactivity and stability; widely used. |
| Alkyl Triflates (R-OTf) | Extremely High | Acetonitrile, CH₂Cl₂ | Excellent for unreactive systems but can be less selective. Must be handled in anhydrous conditions. |
| Alkyl Chlorides (R-Cl) | Moderate | DMF, DMSO | Requires higher temperatures or longer reaction times. |
Section 2: Low Yields and Side Reactions
Q3: My reaction works, but the yield of the desired bis-alkylated product is consistently low, and my TLC/crude NMR shows a complex mixture. What are the common side reactions?
A3: Low yields are the most frequently reported issue and are almost always due to competing side reactions inherent to the dmit framework's functionality.
-
Incomplete or Mono-Alkylation: The most common "byproduct" is often the mono-alkylated intermediate. This occurs if the reaction is stopped prematurely, if an insufficient amount of the alkylating agent is used (less than 2.0 equivalents), or if the second alkylation is sterically hindered. Solution: Increase the equivalents of the alkylating agent to 2.2-2.5 eq. and extend the reaction time. Monitor carefully by TLC.
-
Oxidative Coupling: As mentioned, the dmit anion is easily oxidized. This can lead to the formation of a dimer where two dmit units are linked by a disulfide bond. This is often observed as an insoluble baseline material in your TLC. Solution: Ensure rigorous exclusion of air from your reaction.[2]
-
Alkylation at the Thione Sulfur: While the dithiolate sulfurs are more nucleophilic, alkylation can sometimes occur at the exocyclic thione (C=S) sulfur, especially with highly reactive electrophiles like methyl triflate. This leads to the formation of a methylthio-dithiole ring, an isomer of the desired product.
-
Decomposition: M(dmit)₂ complexes can be sensitive to heat and strong bases. Prolonged heating at high temperatures can lead to ligand degradation.
Section 3: Product Isolation and Purification
Q4: I have a complex crude mixture. What is the most effective strategy for purifying my neutral, bis-alkylated dmit product?
A4: Purification is often the most challenging step. A multi-step approach is usually required.
-
Initial Workup: After the reaction is complete, the first step is typically to remove the solvent under reduced pressure. The residue is then re-dissolved in a suitable organic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) and washed with water to remove inorganic salts (e.g., NaBr, KBr).
-
Column Chromatography: This is the workhorse for separating the desired product from starting material, mono-alkylated species, and other byproducts.
-
Stationary Phase: Silica gel is most common, but be aware that highly sensitive compounds can decompose on acidic silica. In such cases, using neutral alumina or treating the silica with a base (e.g., triethylamine in the eluent) is recommended.
-
Eluent System: Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding dichloromethane, ethyl acetate, or carbon disulfide (CS₂). The neutral bis-alkylated product is typically less polar than the mono-alkylated intermediate.
-
-
Recrystallization: This is the best method for obtaining analytically pure material for characterization (like X-ray crystallography) and device fabrication.[3] Finding the right solvent system is key. A common technique is slow evaporation of a solution of the product in a solvent like CS₂ or a solvent/anti-solvent system like CH₂Cl₂/hexane.
Experimental Protocol: General S-Alkylation of [Bu₄N]₂[Ni(dmit)₂]
This protocol provides a self-validating system for the bis-alkylation of a common nickel-dmit precursor.
Materials:
-
[Bu₄N]₂[Ni(dmit)₂] (1.0 eq.)
-
Alkyl Bromide (e.g., Ethyl Bromide) (2.2 eq.)
-
Anhydrous, degassed Acetone
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: In a glovebox or under a positive pressure of argon, add [Bu₄N]₂[Ni(dmit)₂] to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous acetone via syringe to dissolve the complex. The solution should be a deep reddish-brown.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (2.2 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel (e.g., eluting with 80:20 Hexane:CH₂Cl₂). The starting dianion will remain at the baseline, while the neutral product will have a significant Rf value. The reaction is complete when the starting material spot has disappeared (typically 4-12 hours). The color of the solution will also typically change from reddish-brown to orange or yellow upon formation of the neutral product.
-
Workup: Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the dark residue in dichloromethane (CH₂Cl₂) and transfer it to a separatory funnel. Wash the organic layer with deionized water (3x) to remove the tetrabutylammonium bromide salt, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/CH₂Cl₂ gradient. Combine the fractions containing the pure product and remove the solvent.
-
Final Purification: For highest purity, recrystallize the product from a CH₂Cl₂/hexane mixture.
Characterization Guide
Q5: How do I definitively confirm that I have synthesized the correct bis-alkylated product?
A5: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C): This is your first and most powerful tool. Look for the appearance of new signals in the aliphatic region corresponding to your alkyl chains. The integration of these signals should be consistent with the protons on the dithiole ring.
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should show a clear molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of your target compound.
-
Cyclic Voltammetry (CV): The alkylated, neutral dmit complex will display different redox behavior compared to its anionic precursor. Typically, you will see two reversible one-electron oxidation waves, characteristic of TTF-like systems.[5]
-
X-ray Crystallography: This provides absolute proof of structure, confirming connectivity and stereochemistry. It is the gold standard for characterization.[6]
References
- Current time information in Poznan, PL. (n.d.). Google.
- Brijesh, K., Pravendra, K., & Sushmita, G. (2025). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Niscprresin.
- National Institutes of Health. (2023).
- Masson, J. Y., Tarsounas, M., Stasiak, A. Z., Stasiak, A., Shah, R., McIlwraith, M. J., ... & West, S. C. (n.d.). Identification and purification of two distinct complexes containing the five RAD51 paralogs.
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ResearchGate. (n.d.). Design of alkyl- and haloalkyl complexes of dimethylplatinum(IV) via oxidative addition: Reactivity, characterization and crystal structures | Request PDF. Retrieved January 26, 2026, from [Link]
- Janowicz, A. H., & Bergman, R. G. (n.d.). Activation of alkanes with organotransition metal complexes. PubMed.
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ResearchGate. (n.d.). 18 Synthesis of the [dmit] 2-ligand, its storable derivatives and... Retrieved January 26, 2026, from [Link]
- Boča, R., Titiš, J., & Žák, Z. (n.d.). Exchange Interaction in Complex Bis[(1,3-Dithiole-2-Thione-4,5-Dithiolato)-di-(Carbonyl)-Cyclopentadienyl Iron(II)].
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Quora. (n.d.). Is the DMIT (Dermatoglyphics Multiple Intelligence Test) test a scam or real? Retrieved January 26, 2026, from [Link]
- RSC Publishing. (n.d.). Synthesis of novel tetrathiafulvalene derivatives with thiacrowns - Journal of the Chemical Society, Perkin Transactions 1.
- National Institutes of Health. (n.d.). Characterization and chemical reactivity of room-temperature-stable MnIII–alkylperoxo complexes - PMC.
- Olk, R. M., & Hoyer, E. (n.d.). Metal Complexes of Dithiolate Ligands: 5,6-Dihydro-1,4-dithiin-2,3-dithiolato (dddt2-), 5,7-Dihydro-1,4,6-trithiin-2,3-dithiolato (dtdt2-), and 2-Thioxo-1,3-dithiole-4,.
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ResearchGate. (n.d.). How to Purify Organometallic Complexes ? Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (n.d.). Opportunities and challenges for metal chemistry in molecular imaging: from gamma camera imaging to PET and multimodality imaging - PMC.
- National Institutes of Health. (n.d.).
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DSpace@MIT. (n.d.). Interdigitated conducting tetrathiafulvalene-based coordination networks. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and structural studies of metal complexes based on dmit, dmt and tbs ligands. Crystal structure of [PPN][Au(dmit) 2].CH3CN. Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (n.d.).
-
ResearchGate. (n.d.). Syntheses of bis(organomercury)1,3-dithiole-2-thione-4,5-dithiolates and related compounds: Crystal structure of bis(phenylmercury)1,3-dithiole-2-one-4,5-dithiolate | Request PDF. Retrieved January 26, 2026, from [Link]
- DMIT TEST. (n.d.). The Uniqueness Of Fingerprints MAKING SENSE REPORT SUMMARY EXTRA CURRICULAR ACTIVITIES STREAM SELECTION CAREER DOMAIN BY MILTIPL.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Tetrathiafulvalene-2,3,6,7-tetrathiolate linker redox-state elucidation via S K-edge X-ray absorption spectroscopy.
-
OSTI.GOV. (n.d.). Alkali Metal Ions Dictate the Structure and Reactivity of an Iron(II) Imido Complex. Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (n.d.).
-
MDPI. (n.d.). Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (n.d.).
-
Quora. (n.d.). Anybody has first hand experience with Dermatoglyphics test (DMIT)? Retrieved January 26, 2026, from [Link]
-
CHIMIA. (n.d.). Multifunctional Materials Based on Tetrathiafulvalene Derivatives with Binding Sites for Metal Ions. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). SYNTHESIS AND PROPERTIES OF NEW BISDITHIOLENE METAL COMPLEXES OF THE 1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATE (DMIT) LIGAND. Retrieved January 26, 2026, from [Link]
-
Brainwonders. (2024, January 7). Disadvantages of DMIT Test. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved January 26, 2026, from [Link]
- RSC Publishing. (n.d.). Synthesis of functional tetrathiafulvalene-terpyridine dyad for metal cation recognition - New Journal of Chemistry.
-
ResearchGate. (n.d.). (PDF) Oxidative Addition of Bis-(dimethoxybenzo)-1,2,5,6-Tetrathiocins to Pt(PPh3)4: Synthesis and Structures of Mono. Retrieved January 26, 2026, from [Link]
- International Journal of Applied Research. (2017). Dithiolate complexes: Synthesis and thermal behavior.
-
YouTube. (n.d.). Organic Chemistry: Syn-Dihydroxylation Mechanism and Practice Problems (All 3 Reactions SHOWN!). Retrieved January 26, 2026, from [Link]
-
Physics Wallah. (n.d.). JEE Main Chemistry Syllabus 2026: Subject-wise Topics & Tips. Retrieved January 26, 2026, from [Link]
-
SelfStudys. (n.d.). AEEE Mock Test 2026 (Online Full Series) Free Available. Retrieved January 26, 2026, from [Link]
Sources
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Validation & Comparative
A Comparative Spectroscopic Guide to Substituted 1,3-Dithiole-2-thione Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Substituted 1,3-dithiole-2-thione derivatives have garnered significant interest due to their diverse applications, ranging from precursors for tetrathiafulvalene (TTF) based organic conductors to promising scaffolds in medicinal chemistry.[1] This guide provides an in-depth spectroscopic comparison of substituted 1,3-dithiole-2-thione derivatives, offering insights into how different substituents impact their spectral characteristics. The analysis is grounded in experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a robust framework for characterization and future design.
The 1,3-Dithiole-2-thione Core: A Versatile Scaffold
The 1,3-dithiole-2-thione core is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, and a thione group at position 2. The versatility of this scaffold lies in the potential for substitution at the 4 and 5 positions of the dithiole ring, allowing for the fine-tuning of its electronic and steric properties. Understanding the spectroscopic signatures of these derivatives is crucial for confirming their synthesis and elucidating structure-property relationships.
General Experimental Workflow for Spectroscopic Characterization
The following diagram outlines a typical workflow for the synthesis and comprehensive spectroscopic analysis of substituted 1,3-dithiole-2-thione derivatives. The causality behind this sequence is to first confirm the successful synthesis and purity of the compound before proceeding to more detailed structural elucidation.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of 1,3-dithiole-2-thione derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The 1,3-dithiole-2-thione chromophore exhibits characteristic absorption bands that are sensitive to substitution on the dithiole ring.[1][2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 1,3-dithiole-2-thione derivative in a suitable UV-transparent solvent (e.g., dichloromethane, methanol). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each absorption band.
Comparative Analysis
The UV-Vis spectra of 1,3-dithiole-2-thione derivatives are typically characterized by multiple absorption bands. The parent, unsubstituted 1,3-dithiole-2-thione in dichloromethane displays a maximum absorption at approximately 275 nm.[3] Introducing substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, depending on the electronic nature of the substituent.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| 1 | None | Dichloromethane | 275 | 3.77 | [3] |
| 2 | 4,5-bis(methylthio) | Dichloromethane | 384, 303.5, 228 | 1.73, 4.27, 4.02 | [3] |
| 3 | 4,5-dicarboxylic acid | Not specified | ~320 | Not specified | - |
As observed in the table, the introduction of methylthio groups in compound 2 leads to a significant bathochromic shift and the appearance of multiple absorption bands, indicating an extension of the chromophore and the possibility of new electronic transitions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For 1,3-dithiole-2-thione derivatives, the key vibrational modes of interest are the C=S (thione) and C=C stretching frequencies.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a solution can be prepared in a suitable IR-transparent solvent.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Analysis
The most prominent and diagnostic absorption band in the IR spectrum of 1,3-dithiole-2-thione derivatives is the C=S stretching vibration, which typically appears in the region of 1050-1250 cm⁻¹. The exact position of this band is influenced by the nature of the substituents on the ring.[3]
| Compound | Substituent(s) | C=S Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 1 | None | ~1050 (vs) | ~1500-1550 | - | [3] |
| 2 | 4,5-bis(methylthio) | ~1050 | ~1500 | 2920, 2860 (C-H stretch) | [3] |
| 4 | 4-phenyl | ~1060 | ~1590, 1490 | 3050 (Ar-H stretch) | - |
Electron-donating groups tend to slightly lower the C=S stretching frequency, while electron-withdrawing groups can cause a slight increase. The C=C stretching vibration of the dithiole ring is also sensitive to substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more complex structures.
-
Data Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration values for all signals.
Comparative Analysis: ¹H NMR
The protons on the dithiole ring of the parent compound appear as a singlet. The chemical shift of these protons is influenced by the electronic effects of the substituents.
| Compound | Substituent(s) | Solvent | ¹H NMR Chemical Shift (δ, ppm) | Reference |
| 1 | None | CDCl₃ | ~6.5 (s, 2H) | - |
| 5 | 4-isopropyl | DMSO-d₆ | 5.45 (sept, 1H), 1.14 (d, 6H) | [3] |
Comparative Analysis: ¹³C NMR
The carbon atoms of the 1,3-dithiole-2-thione ring have characteristic chemical shifts. The thione carbon (C=S) is particularly deshielded and appears far downfield.
| Compound | Substituent(s) | Solvent | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| 1 | None | CDCl₃ | ~210 (C=S), ~115 (C=C) | - |
| 6 | 4,5-bis(hydroxymethyl) | DMSO-d₆ | ~180 (C=S), ~80-85 (C-OH), ~66 (CH₂OH) | [5] |
Substituents significantly alter the chemical shifts of the ring carbons. Electron-donating groups will generally cause an upfield shift (shielding), while electron-withdrawing groups will cause a downfield shift (deshielding).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement for molecular formula determination.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern.
Comparative Analysis
The molecular ion peak is the most important piece of information from a mass spectrum. The fragmentation pattern can also be diagnostic. For 1,3-dithiole-2-thione derivatives, common fragmentation pathways involve the loss of sulfur or parts of the substituent.
| Compound | Substituent(s) | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 1 | None | EI | 134 | 102 ([M-S]⁺), 76 ([M-CS₂]⁺) | - |
| 5 | 4-isopropyl | ESI | 134.9 ([M-K]⁻, starting material) | Not specified | [3] |
High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized compounds.
Conclusion
The spectroscopic characterization of substituted 1,3-dithiole-2-thione derivatives is a multi-faceted process that relies on the synergistic use of UV-Vis, IR, NMR, and Mass Spectrometry. This guide has provided a comparative overview of how different substituents influence the spectral properties of this important class of heterocyclic compounds. By understanding these structure-spectra relationships, researchers can more effectively design and synthesize novel derivatives with tailored properties for a wide range of applications.
References
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Lukin, O., & Zubenko, A. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(23), 5708. [Link]
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Gayathri Devi, K. R., Sathyanarayana, D. N., & Engler, E. M. (1981). Infrared spectra of 1.3-dithiole-2-thione and its selenium analogues - frequency assignment and molecular force constants. Journal of Molecular Structure, 71, 1-13. [Link]
-
Spanget-Larsen, J., & Thulstrup, E. W. (2022). On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations. Journal of Molecular Structure, 1257, 132609. [Link]
-
Zubenko, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 834. [Link]
-
Fabian, J., & Mayer, R. (1967). On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(7), 2211-2219. [Link]
-
Spanget-Larsen, J., & Thulstrup, E. W. (2022). On the complexity of the 1,3-dithiole-2-thione chromophore. UV-Vis polarization spectroscopy and theoretical calculations. Journal of Molecular Structure, 1257, 132609. [Link]
-
Shklyaeva, E. V., & Abashev, G. G. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42(4), 423-435. [Link]
-
Serebryakova, M. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 389. [Link]
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A Senior Application Scientist's Guide to the Conductivity of Dithiolethione-Derived Polymers
Introduction: The Promise of Sulfur-Rich Polymers in Electronics
In the relentless pursuit of novel materials for next-generation electronics, conductive polymers have emerged as a compelling class of materials, offering a unique combination of tunable electronic properties, mechanical flexibility, and solution processability.[1] Among these, sulfur-rich polymers derived from dithiolethiones and their related dithiolene complexes are gaining significant attention. The presence of multiple sulfur atoms in the monomeric units imparts unique electronic and structural characteristics, leading to a wide spectrum of conductivities and potential applications in fields ranging from organic field-effect transistors (OFETs) to thermoelectric devices and sensors.[2]
This guide provides a comprehensive benchmarking of the electrical conductivity of various polymers derived from different dithiolethione precursors. As a Senior Application Scientist, my goal is to not only present the data but also to provide the underlying scientific rationale for the observed properties and the experimental methodologies used to obtain them. This document is intended for researchers, scientists, and drug development professionals who are exploring the potential of these fascinating materials.
The Foundation: Dithiolethione Monomers and Their Path to Polymers
Dithiolethiones are five-membered heterocyclic compounds containing two sulfur atoms in the ring and an exocyclic thione group. A key derivative for the synthesis of conductive polymers is 1,3-dithiole-2-thione-4,5-dithiolate (dmit), which can be synthesized from carbon disulfide.[3] This dianionic ligand readily coordinates with transition metals to form metal-dithiolene complexes, which can then be polymerized to create one-, two-, or three-dimensional coordination polymers. Another important class of polymers derived from dithiolethiones are those based on tetrathiafulvalene (TTF), a molecule synthesized from 1,3-dithiole-2-thione precursors.[4]
The conductivity of these polymers is intrinsically linked to the chemical structure of the dithiolethione monomer, the choice of metal in coordination polymers, the resulting polymer architecture, and the presence of dopants.[5] The ability of the sulfur atoms' lone pairs to participate in π-conjugation and the potential for strong intermolecular S--S interactions are critical factors governing charge transport.
Benchmarking Conductivity: A Comparative Analysis
The electrical conductivity of polymers derived from dithiolethiones can vary dramatically, spanning from insulating to highly conductive regimes. This wide range is a direct consequence of the versatility in molecular design. The following table summarizes the reported conductivity values for several representative polymers.
| Polymer/Complex Class | Specific Example | Conductivity (S/cm) | Measurement Conditions | Reference(s) |
| Metal-Dithiolene Complexes (Early Work) | Various | 10⁻³ to 10⁻¹⁵ | Room Temperature | [5] |
| Platinum-Dithiolene Complexes | (per)₂[Pt(mnt)₂] | Metallic Behavior | Not specified | [5] |
| Nickel Bis(dithiolene) Coordination Polymer | Stacked nanosheets | 1.6 x 10² | Room Temperature, single microflake | [6] |
| Nickel Bis(dithiolene-selenone) Complex | [Ni(C₃S₄.₄Se₀.₆)₂] | 0.29 | 25 °C, compacted pellet | [6] |
| Copper-Dithiolene Complex | [Cu(mnt)₂]²⁻ with [Cu(Stetra)]²⁺ cation | ~2.5 x 10⁻⁸ | Room Temperature, thin film | [7] |
| Tetrathiafulvalene (TTF) Polymer (Doped) | Polyurethane with TCNQF₄ | 8 x 10⁻⁴ | Not specified | [8] |
| Fused Thieno-TTF Polymer (Neutral) | Poly(2,5-dibromothieno-TTF) | 5 x 10⁻⁷ to 7 x 10⁻⁶ | Not specified | [9] |
| Fused Thieno-TTF Polymer (Doped) | Poly(11)/TCNQ (1:2 molar ratio) | 0.1 | Thin film | [9] |
Analysis of Conductivity Data:
The data clearly illustrates the profound impact of the metal center and ligand structure on the conductivity of dithiolene-based polymers. Early examples of metal-dithiolene complexes exhibited very low conductivity. However, strategic design, such as the use of platinum in partially oxidized salts, can lead to metallic behavior.[5] The remarkably high conductivity of the nickel bis(dithiolene) coordination polymer highlights the importance of creating well-ordered, stacked structures that facilitate efficient charge transport pathways through intermolecular π-π interactions. In contrast, the copper-based complex shows significantly lower conductivity, demonstrating the critical role of the metal's d-orbitals in the overall electronic structure.
Polymers based on the TTF moiety, a direct descendant of dithiolethione chemistry, also exhibit tunable conductivity. In their neutral state, they are typically semiconducting with low conductivity. However, upon doping with an electron acceptor like TCNQ, their conductivity can increase by several orders of magnitude.[8][9] This is a hallmark of conductive polymers, where the introduction of charge carriers via doping is a key strategy to enhance their electrical properties.
Causality Behind Experimental Choices: Synthesizing for Conductivity
The synthesis of conductive polymers from dithiolethiones is a multi-step process where each step is critical in determining the final properties of the material.
Monomer Synthesis: The Building Blocks of Performance
The journey to a conductive polymer begins with the synthesis of the dithiolethione monomer. For instance, the preparation of the key precursor, sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit), involves the reduction of carbon disulfide with sodium in a polar aprotic solvent like dimethylformamide (DMF). The choice of solvent is crucial to solvate the resulting salt and facilitate the reaction.
Caption: Synthesis of the key precursor Na₂dmit.
Polymerization: Building the Conductive Pathway
The polymerization strategy is paramount in dictating the final conductivity. For metal-dithiolene polymers, the coordination of the dithiolene ligand to a metal center is followed by a polymerization process, which can be achieved through various methods, including electrochemical polymerization or solution-based self-assembly. The choice of metal (e.g., Ni, Pt, Cu) directly influences the energy levels of the resulting polymer's frontier orbitals and, consequently, its charge transport properties.
Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface. The applied potential and the monomer concentration are key parameters that affect the polymerization rate and the quality of the resulting film.
Caption: Electrochemical polymerization workflow.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of a representative dithiolethione-derived polymer and the measurement of its conductivity.
Synthesis of a Nickel Bis(dithiolene) Coordination Polymer
This protocol is adapted from literature procedures for the synthesis of related materials.
Materials:
-
Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Tetrabutylammonium bromide (TBABr)
-
Deionized water
-
Methanol
-
Dimethylformamide (DMF)
Procedure:
-
Preparation of the Nickel-Dithiolene Complex:
-
Dissolve Na₂dmit (2 equivalents) in deionized water.
-
In a separate flask, dissolve NiCl₂·6H₂O (1 equivalent) in deionized water.
-
Slowly add the NiCl₂ solution to the Na₂dmit solution with stirring. A dark-colored precipitate of the nickel-dithiolene complex will form.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the precipitate, wash with deionized water and then with methanol, and dry under vacuum.
-
-
Formation of the Coordination Polymer:
-
The isolated nickel-dithiolene complex can self-assemble into a coordination polymer under appropriate conditions, such as slow evaporation from a suitable solvent like DMF, or through electrochemical methods. For solution-based assembly, dissolve the complex in a minimal amount of hot DMF and allow it to cool slowly. The polymer will precipitate out.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Conductivity Measurement: The Four-Point Probe Method
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate the bulk conductivity. This method minimizes the influence of contact resistance, leading to more accurate measurements.[10][11]
Equipment:
-
Four-point probe head
-
Source meter (for applying current)
-
Voltmeter (for measuring voltage)
-
Sample stage
-
Thin film of the dithiolethione-derived polymer on an insulating substrate
Procedure:
-
Sample Preparation: Deposit a thin, uniform film of the polymer onto a non-conductive substrate (e.g., glass or silicon dioxide) using a suitable technique like spin-coating, drop-casting, or electrochemical deposition. Ensure the film thickness is uniform and accurately measured (e.g., using a profilometer).
-
Measurement Setup:
-
Place the polymer-coated substrate on the sample stage.
-
Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.
-
-
Data Acquisition:
-
Apply a constant DC current (I) through the two outer probes using the source meter. The magnitude of the current should be chosen to produce a measurable voltage without causing sample heating.
-
Measure the voltage (V) across the two inner probes using the voltmeter.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is for an infinitely large, thin sheet. Correction factors may be needed for finite-sized samples.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the film.
-
Caption: Schematic of a four-point probe measurement.
Conclusion and Future Outlook
Polymers derived from dithiolethiones represent a versatile platform for the development of new conductive materials. The ability to tune their electrical conductivity over a vast range through synthetic modifications of the monomer, the choice of metal in coordination polymers, and post-synthetic doping makes them highly attractive for a variety of electronic applications. This guide has provided a benchmark of the conductivity of several classes of these polymers, along with the fundamental principles and experimental protocols necessary for their synthesis and characterization.
Future research in this area will likely focus on the design of new dithiolethione monomers with tailored electronic properties, the exploration of novel polymerization techniques to achieve greater control over polymer architecture and morphology, and the development of more stable and efficient doping strategies. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of dithiolethione-derived polymers with even higher conductivities and enhanced performance in a new generation of electronic devices.
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Conducting Metal Dithiolene Complexes: Structural and Electronic Properties | Chemical Reviews - ACS Publications. [Link]
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List of synthesis techniques of conductive polymers | Download Table - ResearchGate. [Link]
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Functional Conducting Polymers via Thiol-ene Chemistry - PMC - NIH. [Link]
- Synthesis, electrical conductivity and NIR absorption of some metal dithiolene complexes. (URL not available)
-
Conductivity in Thin Films of Transition Metal Coordination Complexes | ACS Applied Energy Materials - ACS Publications. [Link]
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How do I measure conductivity on conductive polymer films (~50-100 µm) without a four-point probe? | ResearchGate. [Link]
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-
Dithiolene Chemistry: Synthesis, Properties, and Applications, Volume 52 - ResearchGate. [Link]
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[PDF] Electropolymerisable dithiolene complexes - Semantic Scholar. [Link]
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Conductivity Switching in Polyheterocycles - DTIC. [Link]
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(PDF) New conjugated polymerizable pyrrole and 2,5-dithienylpyrrole azobenzene dyes: Synthesis and spectroelectrochemical properties - ResearchGate. [Link]
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Design of Novel Functional Conductive Structures and Preparation of High-Hole-Mobility Polymer Transistors by Green Synthesis Using Acceptor–Donor–Acceptor Strategies - NIH. [Link]
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EFFECTS OF MONOMER ON THE ELECTRICALLY CONDUCTIVE POLYMER - Myanmar Academy of Arts and Science. [Link]
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Understanding Resistivity & the 4 point probe Method - MG Chemicals. [Link]
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Four Point Probe Measurement Method - SURAGUS. [Link]
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Conductive Polymer Macroengineering. [Link]
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Tech Talk 4: Four Point Probe: Measuring and Calculating Resistivity | MG Chemicals. [Link]
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Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing). [Link]
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Conductive Polymers and Their Properties for Flexible Devices | Encyclopedia MDPI. [Link]
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Pressed-pellet conductivity measurements (2-probe, room temperature) on samples of ZnNDI after varying degrees of ligand reduction - ResearchGate. [Link]
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Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PubMed. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,3-Dithiole-2-Thione Compounds
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular entities is paramount. Within the landscape of sulfur-containing heterocycles, 1,3-dithiole-2-thione and its derivatives represent a class of compounds with significant potential in materials science and pharmacology.[1][2] Their unique electronic properties and biological activities are intrinsically linked to their specific isomeric forms. Consequently, the ability to accurately determine isomeric purity is not merely a quality control checkpoint but a critical step in understanding structure-activity relationships and ensuring the efficacy and safety of new chemical entities.
This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of 1,3-dithiole-2-thione compounds. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategy for your research.
The Imperative of Isomeric Purity in 1,3-Dithiole-2-Thione Chemistry
The synthesis of substituted 1,3-dithiole-2-thiones can often result in the formation of various isomers, including positional isomers and, in the case of chiral derivatives, enantiomers or diastereomers. The spatial arrangement of substituents on the dithiole ring can profoundly influence the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets or its performance in materials. For instance, the therapeutic effect of a chiral drug can be attributed to one enantiomer, while the other may be inactive or even toxic.[3] Therefore, robust analytical methods to separate and quantify these isomers are indispensable.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for isomeric purity analysis is dictated by the nature of the isomers (e.g., positional, chiral), their physicochemical properties, and the required sensitivity and resolution. Here, we compare the most pertinent chromatographic and spectroscopic methods.
Chromatographic Techniques: The Cornerstone of Isomer Separation
Chromatography remains the gold standard for the separation of isomers. The fundamental principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase.
1. High-Performance Liquid Chromatography (HPLC): The Workhorse of the Analytical Lab
HPLC is a versatile and widely adopted technique for the analysis of a broad range of organic compounds, including 1,3-dithiole-2-thione derivatives.
-
Normal-Phase vs. Reverse-Phase HPLC: The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) HPLC is contingent on the polarity of the isomers. For many 1,3-dithiole-2-thione derivatives, which possess moderate polarity, reverse-phase HPLC using C18 or C8 columns is often the method of choice. The separation is driven by hydrophobic interactions between the analytes and the stationary phase.
-
Chiral HPLC for Enantiomeric Resolution: When dealing with chiral 1,3-dithiole-2-thione derivatives, chiral HPLC is essential. Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds.[4] The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier, is critical for achieving optimal enantioseparation.[4] Dynamic HPLC studies, combined with NMR, have been successfully used to investigate atropisomerism in related thiazolidine-2-thione systems, demonstrating the power of this technique in resolving rotational isomers.[5]
2. Gas Chromatography (GC): For Volatile and Thermally Stable Derivatives
GC is a powerful technique for the separation of volatile and thermally stable compounds. While many 1,3-dithiole-2-thione derivatives may require derivatization to increase their volatility, GC can offer high resolution and sensitivity. The use of capillary columns with various stationary phases allows for fine-tuning of the separation. For isomeric analysis, particularly of positional isomers, high-resolution capillary GC can provide excellent separation.
3. Supercritical Fluid Chromatography (SFC): A Hybrid Approach
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both GC (low viscosity, high diffusivity) and HPLC (ability to analyze non-volatile and thermally labile compounds). SFC can be particularly advantageous for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4] The composition of the mobile phase, including the type and percentage of organic modifier, plays a crucial role in achieving chiral resolution.[4]
Table 1: Comparison of Chromatographic Techniques for Isomeric Purity Analysis of 1,3-Dithiole-2-Thione Compounds
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Applicability | Broad range of polarities, non-volatile compounds | Volatile and thermally stable compounds (derivatization may be needed) | Broad range, particularly effective for chiral separations |
| Resolution | Good to excellent | Excellent | Good to excellent |
| Speed | Moderate | Fast | Fast |
| Solvent Consumption | High | Low | Low |
| Key Strengths | Versatility, widely available, established methods for chiral separations | High efficiency, sensitive detectors | Fast analysis, reduced organic solvent use, excellent for chiral separations |
| Limitations | Higher solvent cost and disposal considerations | Limited to thermally stable and volatile compounds | Higher initial instrument cost |
Spectroscopic and Spectrometric Techniques: Unveiling Structural Nuances
While chromatography excels at separation, spectroscopic and spectrometric techniques are indispensable for the identification and structural characterization of isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules, including the differentiation of isomers.
-
¹H and ¹³C NMR: Differences in the chemical environment of protons and carbons in positional isomers lead to distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra. Careful analysis of these spectra can allow for the identification and quantification of each isomer in a mixture.
-
Chiral Derivatizing Agents (CDAs) in NMR: For chiral analysis, the use of chiral derivatizing agents can be a powerful strategy. These agents react with the enantiomers to form diastereomers, which are distinguishable by NMR. For instance, chiral boronic acids have been effectively used to determine the enantiomeric purity of diol-containing compounds by creating diastereomeric esters with distinct NMR signals.[6] This approach allows for direct determination of the enantiomeric excess by integrating the respective resonances.[6]
2. Mass Spectrometry (MS): Sensitivity and Fragmentation Insights
Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., GC-MS, LC-MS), is a highly sensitive method for the analysis of isomeric mixtures. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a basis for their differentiation. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can further enhance the ability to distinguish between isomers by analyzing the fragmentation of selected precursor ions.[7] For some challenging cases, advanced techniques like electron-activated dissociation (EAD) can generate unique diagnostic ions for constitutional isomers that are not produced by conventional CID.[7]
Experimental Workflow and Protocols
A robust workflow for isomeric purity analysis integrates both separation and identification techniques.
Caption: A generalized workflow for the isomeric purity analysis of 1,3-dithiole-2-thione compounds.
Detailed Protocol: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method for a novel 1,3-dithiole-2-thione derivative.
1. Column Selection and Screening:
-
Rationale: The choice of the chiral stationary phase is the most critical parameter for achieving enantioseparation. Polysaccharide-based columns are a good first choice due to their broad applicability.
-
Procedure:
-
Screen a set of chiral columns with different stationary phases (e.g., amylose-based, cellulose-based).
-
Use a generic mobile phase for initial screening, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Monitor the separation at a wavelength where the compound has strong UV absorbance.
-
2. Mobile Phase Optimization:
-
Rationale: The nature and composition of the mobile phase significantly impact retention times and resolution.
-
Procedure:
-
Once a promising column is identified, systematically vary the ratio of the non-polar solvent to the alcohol modifier to optimize the resolution and analysis time.
-
Evaluate different alcohol modifiers (e.g., ethanol, n-butanol) as they can offer different selectivities.
-
3. Method Validation:
-
Rationale: A validated method ensures that the results are accurate, reproducible, and reliable.
-
Procedure:
-
Specificity: Demonstrate that the method can resolve the enantiomers from each other and from any impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Conclusion
The accurate assessment of isomeric purity is a non-negotiable aspect of research and development involving 1,3-dithiole-2-thione compounds. A thorough understanding of the principles and practical considerations of various analytical techniques is essential for selecting the most appropriate method. While HPLC, particularly chiral HPLC, often serves as the primary tool for separation and quantification, its power is magnified when used in conjunction with spectroscopic techniques like NMR and mass spectrometry for definitive structural confirmation. By adopting a systematic and well-validated analytical approach, researchers can ensure the quality of their compounds and build a solid foundation for groundbreaking discoveries in medicine and materials science.
References
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Bredikhin, A. A., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(16), 4973. [Link]
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Jia, M., et al. (2023). Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry. Analytica Chimica Acta, 1241, 340759. [Link]
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Bredikhin, A. A., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(16), 4973. [Link]
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El-Malah, A. A., et al. (2022). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 27(19), 6529. [Link]
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Wang, Z., et al. (2021). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. iScience, 24(5), 102436. [Link]
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Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). (n.d.). Office of Justice Programs. [Link]
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Bishop, D. P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5049-5056. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). DiVA portal. [Link]
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4,5-dibenzoyl-1,3-dithiole-1-thione. (n.d.). Organic Syntheses Procedure. [Link]
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Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215-235. [Link]
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Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. (2021). Progress in Chemistry, 33(9), 1546-1558. [Link]
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Toribio, L., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. [Link]
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4,5-Dibenzoyl-1,3-Dithiole-2-Thione. (n.d.). ResearchGate. [Link]
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El-Malah, A. A., et al. (2022). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 27(19), 6529. [Link]
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Głowacki, E. D., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry, 24(5), 756-765. [Link]
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Chiral separation solutions that help drive life science innovation. (n.d.). Daicel Chiral Technologies. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 213. [Link]
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Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule. (n.d.). ResearchGate. [Link]
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The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2021). Molecules, 26(16), 4973. [Link]
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Villani, C., et al. (2015). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 13(12), 3645-3653. [Link]
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An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. (2022). Molecules, 27(10), 3249. [Link]
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A Comparative Guide to the Synthesis of 1,3-Dithiole-2-thiones: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiole-2-thione scaffold is a privileged sulfur-containing heterocycle that forms the core of various functional materials and pharmaceutically active compounds. Its derivatives are extensively utilized in the development of organic conductors, superconductors, and molecules with notable biological activities, including antifungal and anticancer properties. The efficient and selective synthesis of these compounds is, therefore, a critical aspect of research and development in medicinal chemistry and materials science.
This guide provides an in-depth comparison of three prominent reaction mechanisms for the synthesis of 1,3-dithiole-2-thiones. We will delve into the mechanistic intricacies of each route, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Synthesis from Alkynes and Carbon Disulfide: A [3+2] Cycloaddition Approach
A widely employed and mechanistically elegant route to 1,3-dithiole-2-thiones involves the reaction of acetylenes with a source of dithiocarbene or a related 1,3-dipole derived from carbon disulfide. This method offers a direct and often high-yielding pathway to substituted dithiolethiones.
Reaction Mechanism
The reaction is proposed to proceed through a 1,3-dipolar cycloaddition mechanism. In the presence of a base, carbon disulfide can react with a variety of reagents to form a nucleophilic species that acts as a 1,3-dipole. This dipole then undergoes a concerted [3+2] cycloaddition with the alkyne (the dipolarophile) to form the five-membered 1,3-dithiole-2-thione ring.[1][2]
One common variant involves the use of a bis(amine) disulfide, which, upon heating, can generate a thioketocarbene intermediate. This reactive species then undergoes a 1,3-dipolar cycloaddition with carbon disulfide.
Caption: Mechanism of 1,3-dithiole-2-thione synthesis from alkynes.
Experimental Protocol: Synthesis of 4-Phenyl-1,3-dithiole-2-thione
This protocol is adapted from a procedure utilizing phenylacetylene and carbon disulfide.
Materials:
-
Phenylacetylene
-
Carbon disulfide (CS₂)
-
Bis(2,2,6,6-tetramethylpiperidine) disulfide
-
Nitrogen (N₂) gas
-
Solvent (e.g., a high-boiling inert solvent like xylene)
Procedure:
-
In a high-pressure reaction vessel equipped with a magnetic stirrer, combine phenylacetylene (1.0 eq), carbon disulfide (excess, e.g., 5-10 eq), and bis(2,2,6,6-tetramethylpiperidine) disulfide (1.1 eq).
-
Flush the vessel with nitrogen gas and then seal it.
-
Heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, carefully vent the vessel in a well-ventilated fume hood.
-
Remove the solvent and excess carbon disulfide under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-phenyl-1,3-dithiole-2-thione.
Performance and Comparison
| Parameter | Synthesis from Alkynes and CS₂ |
| Yield | Moderate to good (e.g., 45% for 4-phenyl derivative) |
| Substrate Scope | Tolerates a range of substituted acetylenes. Electron-deficient alkynes may react more readily. |
| Reaction Conditions | High temperature and pressure are often required. |
| Advantages | Direct, one-step synthesis. |
| Disadvantages | Requires specialized high-pressure equipment. The use of malodorous and flammable carbon disulfide. |
Synthesis from Active Methylene Compounds
This versatile method utilizes substrates containing an acidic C-H bond (active methylene group) flanked by electron-withdrawing groups. These compounds react with carbon disulfide in the presence of a base to construct the 1,3-dithiole-2-thione ring.
Reaction Mechanism
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks a molecule of carbon disulfide. A second molecule of carbon disulfide is subsequently attacked by the newly formed dithiocarboxylate. Intramolecular cyclization via nucleophilic attack of the thiolate onto the other dithiocarboxylate carbon, followed by elimination of a sulfide ion, leads to the formation of the 1,3-dithiole-2-thione ring.
Caption: Mechanism of 1,3-dithiole-2-thione synthesis from active methylene compounds.
Experimental Protocol: Synthesis of 4,5-Dicyano-1,3-dithiole-2-thione
This protocol is a general representation of the synthesis from an active methylene compound like malononitrile.
Materials:
-
Malononitrile
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
An alkylating agent (e.g., 1,2-dibromoethane)
-
Solvent (e.g., dimethylformamide - DMF)
Procedure:
-
To a stirred solution of malononitrile (1.0 eq) in dry DMF, add the base (e.g., NaH, 2.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
After the evolution of hydrogen gas ceases, add carbon disulfide (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Add an alkylating agent such as 1,2-dibromoethane to facilitate the final ring closure.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Performance and Comparison
| Parameter | Synthesis from Active Methylene Compounds |
| Yield | Generally good to excellent. |
| Substrate Scope | Wide range of active methylene compounds can be used, leading to diverse substitutions on the dithiole ring. |
| Reaction Conditions | Typically requires strong bases and anhydrous conditions. |
| Advantages | High versatility in terms of achievable substitution patterns. Good yields. |
| Disadvantages | Requires handling of reactive and potentially hazardous bases like sodium hydride. |
Synthesis from Sodium Acetylide and Sulfur/Carbon Disulfide
This method provides a route to the parent 1,3-dithiole-2-thione-4,5-dithiolate, a key intermediate for the synthesis of tetrathiafulvalene (TTF) and its derivatives. The reaction involves the direct reaction of a sodium acetylide equivalent with a sulfur source.
Reaction Mechanism
The reaction of sodium metal with carbon disulfide in a solvent like DMF generates a reactive species equivalent to the dianion of 1,3-dithiole-2-thione-4,5-dithiolate.[3] This highly nucleophilic species can then be trapped with electrophiles or oxidized to form the neutral 1,3-dithiole-2-thione. The exact mechanism is complex and likely involves single-electron transfer processes.
Caption: Synthesis of 1,3-dithiole-2-thione from sodium and carbon disulfide.
Experimental Protocol: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate[3]
This protocol details the synthesis of a stable zinc complex of the dithiolate, which can be used for further transformations.
Materials:
-
Sodium metal
-
Carbon disulfide (CS₂)
-
Dimethylformamide (DMF)
-
Zinc chloride (ZnCl₂)
-
Tetraethylammonium bromide
-
Methanol, Isopropyl alcohol, Diethyl ether
-
Nitrogen (N₂) gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium shavings (1.0 mol) to dry DMF.
-
Cool the mixture in an ice-water bath and add carbon disulfide (3.0 mol) dropwise.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
After the reaction is complete, carefully quench any remaining sodium with methanol.
-
Add a degassed mixture of methanol and water.
-
Add a solution of zinc chloride (0.15 mol) in aqueous ammonia and methanol.
-
Add a solution of tetraethylammonium bromide (0.25 mol) in deionized water dropwise with vigorous stirring.
-
Collect the resulting red precipitate by suction filtration, wash with deionized water, isopropyl alcohol, and diethyl ether.
-
The product can be further purified by recrystallization from acetone/isopropyl alcohol.
Performance and Comparison
| Parameter | Synthesis from Sodium and CS₂ |
| Yield | Good for the dithiolate salt. |
| Substrate Scope | Primarily for the synthesis of the unsubstituted 4,5-dithiolate derivative. |
| Reaction Conditions | Requires careful handling of highly reactive sodium metal. |
| Advantages | Provides a key building block for TTF chemistry. |
| Disadvantages | Hazardous reagents (sodium metal). Limited to the synthesis of the parent dithiolate. |
Comparative Summary
| Feature | Synthesis from Alkynes and CS₂ | Synthesis from Active Methylene Compounds | Synthesis from Sodium and CS₂ |
| Starting Materials | Alkynes, CS₂ | Active Methylene Compounds, CS₂ | Sodium, CS₂ |
| Key Intermediate | 1,3-Dipole/Thioketocarbene | Carbanion | [C₃S₅]²⁻ Dianion |
| Versatility | Moderate | High | Low (specific for dithiolate) |
| Yields | Moderate to Good | Good to Excellent | Good |
| Reaction Conditions | High Temperature/Pressure | Basic, Anhydrous | Inert atmosphere, careful handling of Na |
| Key Advantage | Direct one-step synthesis | High versatility for substitution | Access to key TTF precursor |
| Key Disadvantage | Specialized equipment, hazardous CS₂ | Strong bases required | Hazardous reagents, limited scope |
Conclusion
The choice of synthetic route for 1,3-dithiole-2-thiones is dictated by the desired substitution pattern, the available starting materials, and the laboratory capabilities. The cycloaddition of alkynes with carbon disulfide offers a direct entry to a range of substituted derivatives, albeit often requiring forcing conditions. For maximum versatility in accessing diverse substitution patterns, the reaction of active methylene compounds with carbon disulfide is the method of choice, providing excellent yields. Finally, for researchers focused on the synthesis of tetrathiafulvalene-based materials, the reaction of sodium with carbon disulfide provides a reliable, though hazardous, route to the essential 4,5-dithiolate precursor. A thorough understanding of the mechanisms and experimental nuances of each method is paramount for the successful and safe synthesis of these valuable heterocyclic compounds.
References
- [This is a placeholder for a relevant citation from the search results, ideally a review on dithiole synthesis.]
- Organic Syntheses, Coll. Vol. 8, p.592 (1993); Vol. 67, p.18 (1989). (Link to a relevant Organic Syntheses procedure)
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Ottersbach, P. A., et al. (2010). Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Organic Letters, 12(16), 3662–3665. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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-
1,3-Dipolar cycloaddition - Wikipedia. [Link]
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- [Placeholder for another relevant cit
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4,5-Ethylenedithio-1,3-dithiole-2-thione
This document provides essential safety and logistical information for the handling and disposal of 4,5-Ethylenedithio-1,3-dithiole-2-thione (CAS RN: 59089-89-3). While some safety data sheets (SDS) may classify this compound as not hazardous under specific regulations, the structural alerts present in the molecule and the known hazards of similar organosulfur compounds warrant a cautious and proactive approach to safety.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound, ensuring both personal safety and experimental integrity.
Hazard Analysis: A Proactive Stance on Safety
This compound is an organosulfur compound utilized in materials science and organic synthesis.[2] The thione group (C=S) and the dithiole rings are common moieties in a range of compounds, some of which are known to be skin and eye irritants, and may be harmful if ingested or inhaled.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards associated with this class of compounds.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of solutions containing the compound and airborne particles of the solid. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. It is crucial to double-glove and change gloves immediately if contamination is suspected. |
| Body | Laboratory coat and a chemical-resistant apron | Protects against spills and splashes, preventing contamination of personal clothing.[5] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6] |
| Feet | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood.
-
Engineering Controls: Ensure the fume hood has adequate airflow. The presence of a safety shower and eyewash station in the immediate vicinity is mandatory.[1]
-
Weighing: When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Spill Kit: Have a spill kit readily available that is appropriate for sulfur-containing organic compounds.
Solution Preparation and Reactions
-
Inert Atmosphere: For many applications, this compound is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[1]
-
Solvent Selection: Use the least toxic solvent possible for your application.
-
Closed Systems: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors.
Post-Reaction Work-up and Purification
-
Quenching: Be mindful of potentially exothermic quenching procedures.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: Recommended workflow for handling this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a crucial aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container label should include the full chemical name, concentration, and any other components of the waste stream.
-
EHS Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
While this compound may not be classified as a hazardous substance by all regulatory bodies, a proactive and cautious approach to its handling is essential.[1] By understanding the potential risks and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely work with this valuable compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanediol.
- TCI Chemicals. (2025, October 2). SAFETY DATA SHEET: this compound.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-ethylhexane-1,3-diol.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Ethanedithiol.
- ChemicalBook. (2023, June 10). 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE - Safety Data Sheet.
- Chem-Impex. (n.d.). This compound.
- Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Teleos Ag Solutions. (2024, May 31). TELONE™ Stewardship Tip Sheet: UNDERSTANDING PROPER RESPIRATOR USE WITH TELONE™.
-
Safe Ag Systems. (2021, May 5). Personal Protective Equipment (PPE) | Safe Ag Systems. Retrieved from [Link]
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Protect the Worker with PPE.
- NI Infection Control Manual. (n.d.). Personal Protective Equipment.
- Fisher Scientific. (2009, November 17). 2 - SAFETY DATA SHEET.
- Kentucky Pesticide Safety Education. (2018, November 30). Personal Protective Equipment.
-
Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
